Technical Documentation Center

6-Chloro-7-methylimidazo[1,2-b]pyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-7-methylimidazo[1,2-b]pyridazine
  • CAS: 17412-19-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 6-Chloro-7-methylimidazo[1,2-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of a robust synthetic route to 6-Chloro-7-methylimidazo[1,2-b]pyridazine, a key intermediate for the development of novel therapeutics. The synthesis commences with the commercially available 3,6-dichloropyridazine and proceeds through a strategic, multi-step sequence involving methylation, selective amination, and subsequent cyclocondensation. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization of the target molecule and its precursors.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine ring system is a nitrogen-containing fused heterocycle that has garnered significant attention in the field of drug discovery. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with various biological targets. Compounds incorporating this scaffold have demonstrated a wide array of pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anti-cancer properties. The strategic functionalization of the imidazo[1,2-b]pyridazine core allows for the fine-tuning of physicochemical properties and biological activity, making it a versatile platform for the design of novel drug candidates. The target molecule of this guide, 6-Chloro-7-methylimidazo[1,2-b]pyridazine, serves as a crucial building block, with the chloro and methyl substituents offering handles for further chemical elaboration.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 6-Chloro-7-methylimidazo[1,2-b]pyridazine (I) points towards the key intermediate, 6-chloro-5-methylpyridazin-3-amine (II). The imidazo ring can be constructed via a cyclocondensation reaction between the aminopyridazine (II) and a suitable two-carbon electrophile, such as chloroacetaldehyde. The aminopyridazine intermediate (II) can, in turn, be derived from 3,6-dichloro-4-methylpyridazine (III) through a selective nucleophilic aromatic substitution (SNA) reaction. Finally, the methylated dichloropyridazine (III) can be prepared from the readily available 3,6-dichloropyridazine (IV).

Retrosynthesis I 6-Chloro-7-methylimidazo[1,2-b]pyridazine (I) II 6-chloro-5-methylpyridazin-3-amine (II) I->II Cyclocondensation III 3,6-dichloro-4-methylpyridazine (III) II->III Selective Amination IV 3,6-dichloropyridazine (IV) III->IV Methylation

Caption: Retrosynthetic pathway for 6-Chloro-7-methylimidazo[1,2-b]pyridazine.

This multi-step approach allows for a controlled and efficient synthesis, with each step being well-established in the chemical literature. The selectivity of the amination step is a critical consideration, as the two chlorine atoms on the pyridazine ring exhibit different reactivities.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3,6-dichloro-4-methylpyridazine (III)

The introduction of the methyl group onto the pyridazine ring is the initial step. While various methylation strategies exist, a common approach involves the reaction of a pyridazinedione precursor with a chlorinating agent.

Protocol:

A detailed protocol for the synthesis of 3,6-dichloro-4-methylpyridazine can be adapted from established literature procedures. Typically, 4-methyl-1,2-dihydropyridazine-3,6-dione is treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃).

ParameterValueReference
Starting Material4-methyl-1,2-dihydropyridazine-3,6-dione[1]
ReagentPhosphorus oxychloride (POCl₃)[1]
SolventNeat (excess POCl₃)[1]
TemperatureReflux[1]
Reaction Time4 hours[1]
Work-upQuenching with NaHCO₃ solution[1]
PurificationRecrystallization[1]
Typical Yield94%[1]

Causality and Expertise: The use of a strong chlorinating agent like POCl₃ is essential to convert the pyridazinedione to the corresponding dichloropyridazine. The reaction proceeds via the formation of a dichlorophosphoryl intermediate, which is subsequently displaced by chloride ions. The excess POCl₃ often serves as both the reagent and the solvent. Careful and slow quenching of the reaction mixture is crucial due to the highly reactive nature of residual POCl₃ with water.

Step 2: Synthesis of 6-chloro-5-methylpyridazin-3-amine (II)

This step involves the selective amination of 3,6-dichloro-4-methylpyridazine. The chlorine atom at the 6-position is generally more susceptible to nucleophilic attack than the chlorine at the 3-position due to electronic effects of the ring nitrogens.

Protocol:

This protocol is adapted from the synthesis of a similar compound described in patent literature[2].

ParameterValueReference
Starting Material3,6-dichloro-4-methylpyridazine[2]
Reagent2,4-dimethoxybenzylamine[2]
SolventIsopropanol[2]
Temperature100 °C (Microwave)[2]
Reaction Time50 minutes[2]
Work-upConcentration and Chromatography[2]
DeprotectionTrifluoroacetic acid (TFA) in DCM[2]
PurificationUsed directly in the next step[2]

Causality and Expertise: The use of a bulky amine like 2,4-dimethoxybenzylamine can enhance the selectivity of the amination at the more accessible C6 position. Microwave irradiation is employed to accelerate the reaction rate. The subsequent deprotection with a strong acid like TFA cleaves the dimethoxybenzyl group to yield the desired primary amine. For a more direct amination, aqueous ammonia can be used, often at elevated temperatures and pressures in a sealed vessel, to achieve selective mono-amination[3].

Step 3: Synthesis of 6-Chloro-7-methylimidazo[1,2-b]pyridazine (I)

The final step is the construction of the imidazo[1,2-b]pyridazine ring system through a cyclocondensation reaction.

Protocol:

This protocol is adapted from the synthesis of the 3-bromo analogue[2].

ParameterValueReference
Starting Material6-chloro-5-methylpyridazin-3-amine[2]
ReagentChloroacetaldehyde (50% aqueous solution)[2]
Solventn-Butanol[2]
TemperatureReflux[2]
Reaction TimeOvernight[2]
Work-upDilution with MeOH, filtration, and concentration[2]
PurificationTrituration with Et₂O and filtration[2]

Mechanism:

The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyridazine onto the carbonyl carbon of chloroacetaldehyde to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the endocyclic pyridazine nitrogen attacks the carbon bearing the chlorine atom, leading to the formation of the five-membered imidazole ring and elimination of HCl.

Cyclization cluster_0 Reaction Mechanism A 6-chloro-5-methylpyridazin-3-amine + Chloroacetaldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack C Intramolecular Cyclization B->C Dehydration D 6-Chloro-7-methylimidazo[1,2-b]pyridazine C->D Ring Closure & -HCl

Caption: Proposed mechanism for the cyclocondensation reaction.

Characterization of 6-Chloro-7-methylimidazo[1,2-b]pyridazine (I)

Thorough characterization of the final product is essential to confirm its identity and purity.

TechniqueExpected Data
¹H NMR Signals corresponding to the methyl group protons, and aromatic protons on the imidazo[1,2-b]pyridazine core. The chemical shifts and coupling constants will be characteristic of the fused ring system.
¹³C NMR Resonances for all carbon atoms in the molecule, including the methyl carbon and the carbons of the heterocyclic rings.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₇H₆ClN₃). The isotopic pattern for the chlorine atom (M and M+2 peaks in a ~3:1 ratio) should be observed.
Melting Point A sharp melting point range, indicative of high purity.

Note: Specific spectral data should be acquired and compared with literature values where available. Commercial suppliers of this compound may also provide reference spectra[4].

Conclusion and Future Perspectives

This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of 6-Chloro-7-methylimidazo[1,2-b]pyridazine from 3,6-dichloropyridazine. The described multi-step synthesis, involving methylation, selective amination, and cyclocondensation, provides a practical approach for obtaining this valuable building block. The strategic placement of the chloro and methyl groups on the imidazo[1,2-b]pyridazine scaffold opens up numerous possibilities for further derivatization, enabling the exploration of a vast chemical space for the discovery of novel therapeutic agents. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

  • TSI Journals. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (2017). Available at: [Link]

  • Chemspace. 6-chloro-7-methylimidazo[1,2-b]pyridazine. Available at: [Link]

  • Georganics. 6-Chloro-5-methylpyridazin-3-amine - High purity | EN. Available at: [Link]

  • PubChem. 6-Chloro-5-methylpyridazin-3-amine. Available at: [Link]

  • Google Patents. Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. (2013). WO2013134219A1.
  • PubChem. 3,6-Dichloro-4-methylpyridazine. Available at: [Link]

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. Available at: [Link]

  • Chemspace. 6-chloro-7-methylimidazo[1,2-b]pyridazine. Available at: [Link]

  • Google Patents. Method for synthetizing 3,6-dichloropyridazine. (2015). CN104447569A.
  • Google Patents. Preparation method of 3, 6-dichloropyridazine. (2021). CN112645883A.
  • PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). Available at: [Link]

  • Google Patents. Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. (2013). WO2013134219A1.
  • ResearchGate. Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). Available at: [Link]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). Available at: [Link]

  • PubChem. Imidazo(1,2-b)pyridazine, 6-chloro-. Available at: [Link]

  • Journal of the Serbian Chemical Society. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Available at: [Link]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). Available at: [Link]

  • Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Available at: [Link]

Sources

Exploratory

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals The relentless pursuit of targeted therapies in modern medicine has identified protein kinases as a pivotal class of enzymes for therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of targeted therapies in modern medicine has identified protein kinases as a pivotal class of enzymes for therapeutic intervention, particularly in oncology and inflammatory diseases. Their deregulation is a common driver of numerous pathologies, making the development of specific kinase inhibitors a cornerstone of contemporary drug discovery. Within the vast chemical space of potential inhibitors, the imidazo[1,2-b]pyridazine core has emerged as a "privileged" scaffold, a molecular framework that demonstrates a remarkable propensity for binding to the ATP-binding site of a diverse array of kinases with high affinity and selectivity. This guide provides a comprehensive technical overview of the discovery, design, and development of imidazo[1,2-b]pyridazine-based kinase inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals.

The Allure of the Imidazo[1,2-b]pyridazine Core: A Foundation for Versatility

The imidazo[1,2-b]pyridazine scaffold is a bicyclic heteroaromatic system that offers a unique combination of structural rigidity and synthetic tractability. Its inherent chemical properties, including the presence of key hydrogen bond acceptors and donors, allow it to effectively mimic the purine core of ATP, the natural substrate for kinases. This fundamental interaction provides a strong anchoring point within the kinase active site, while the accessible substitution points on the bicyclic ring system (positions 2, 3, 6, 7, and 8) offer a canvas for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1][2] The strategic derivatization of this core has led to the discovery of inhibitors targeting a wide spectrum of kinases, each with its own unique biological role and therapeutic potential.

A Journey Through Key Kinase Targets: Tailoring the Scaffold for Specificity

The versatility of the imidazo[1,2-b]pyridazine scaffold is best illustrated by its successful application in developing inhibitors for a multitude of kinase families. This section will delve into the specifics of several key examples, highlighting the scientific rationale, structure-activity relationships (SAR), and critical experimental data that have propelled these compounds forward.

Anaplastic Lymphoma Kinase (ALK): Combating Resistance in Non-Small Cell Lung Cancer

The discovery of activating mutations and rearrangements of the Anaplastic Lymphoma Kinase (ALK) gene as a driver in a subset of non-small cell lung cancer (NSCLC) has revolutionized patient treatment.[3] While first and second-generation ALK inhibitors have shown significant clinical benefit, the emergence of resistance mutations, such as the formidable G1202R "gatekeeper" mutation, presents a significant clinical challenge.[3] The imidazo[1,2-b]pyridazine scaffold has provided a promising avenue to overcome this resistance.

Recent research has led to the development of novel imidazo[1,2-b]pyridazine macrocyclic derivatives that exhibit potent inhibitory activity against both wild-type ALK and clinically relevant resistant mutants.[3][4] For instance, the compound designated as O-10 has demonstrated significantly greater potency against wild-type ALK compared to the first-generation inhibitor crizotinib and, crucially, maintains potent activity against the G1202R mutant.[3][4]

Table 1: Comparative Inhibitory Activity of an Imidazo[1,2-b]pyridazine Derivative (O-10) and Crizotinib against ALK Variants [3][4]

Target EnzymeO-10 (IC50, nM)Crizotinib (IC50, nM)
ALKWT2.6~20-24
ALKG1202R6.4Ineffective
ALKL1196M/G1202R23Ineffective

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

The design strategy for these next-generation inhibitors often involves creating macrocycles to constrain the molecule into a bioactive conformation that can be accommodated within the mutated ATP-binding pocket. This approach highlights the adaptability of the imidazo[1,2-b]pyridazine core in addressing the dynamic challenges of acquired drug resistance.

PI3K/mTOR Pathway: A Dual-Pronged Attack on Cancer and Fibrosis

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers and has also been implicated in the progression of fibrotic diseases like idiopathic pulmonary fibrosis (IPF).[5][6] The development of dual PI3K/mTOR inhibitors offers the potential for a more comprehensive blockade of this critical pathway.

The imidazo[1,2-b]pyridazine scaffold has been successfully employed to generate potent dual PI3K/mTOR inhibitors.[5][6] Through structure-guided design and molecular docking studies, researchers have optimized this scaffold by introducing phenolic hydroxyl and carboxylic acid groups to enhance binding affinity and anti-fibrotic properties.[5] One such compound, designated as compound 11, exhibited potent inhibition of both PI3Kα and mTOR at nanomolar concentrations and demonstrated significant anti-proliferative effects in pulmonary fibroblasts.[5] Furthermore, in a preclinical model of pulmonary fibrosis, compound 11 was shown to reduce key markers of fibrosis and restore normal lung architecture, underscoring its therapeutic potential.[5]

Glycogen Synthase Kinase-3β (GSK-3β): A Target for Neurodegenerative Disorders

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation has been linked to various diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers.[7] In the context of Alzheimer's disease, GSK-3β is known to contribute to the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles.[7]

The imidazo[1,2-b]pyridazine framework has been explored for the development of potent and brain-penetrant GSK-3β inhibitors.[7] Structure-activity relationship studies have focused on substitutions at various positions of the scaffold to optimize potency and pharmacokinetic properties, with a particular emphasis on achieving brain penetration for the treatment of neurodegenerative diseases.[7] These efforts have led to the identification of compounds that significantly lower the levels of phosphorylated tau in in vivo models of Alzheimer's disease.[7]

Other Notable Kinase Targets

The versatility of the imidazo[1,2-b]pyridazine scaffold extends to a wide range of other important kinase targets:

  • DYRK Kinases: Selective inhibitors of DYRK1A are of interest for treating cancer, type 2 diabetes, and neurological disorders. Optimization of an imidazo[1,2-b]pyridazine fragment hit has led to the discovery of potent and selective DYRK1A inhibitors.[8]

  • PIM Kinases: These kinases are attractive targets for hematopoietic malignancies. Imidazo[1,2-b]pyridazines have been identified as potent and selective PIM kinase inhibitors with a unique binding mode that does not mimic ATP, contributing to their selectivity.[9]

  • Transforming Growth Factor-β Activated Kinase (TAK1): TAK1 is overexpressed in multiple myeloma, making it a promising therapeutic target. Imidazo[1,2-b]pyridazine derivatives have been discovered that inhibit TAK1 at nanomolar concentrations and show potent anti-proliferative activity in multiple myeloma cell lines.[1][10]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): In certain types of diffuse large B-cell lymphoma (DLBCL) with a specific mutation (MYD88 L265P), IRAK4 is a key driver of tumor growth. Imidazo[1,2-b]pyridazines have been designed as potent IRAK4 inhibitors, demonstrating selective cytotoxicity in lymphoma cells harboring this mutation.[11]

  • Bruton's Tyrosine Kinase (BTK): BTK is a critical enzyme in B cell signaling and a validated target for B cell malignancies. Irreversible BTK inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been developed, with one candidate, TM471-1, advancing into Phase I clinical trials.[12][13]

  • Monopolar Spindle 1 (Mps1/TTK): Mps1 is an attractive oncology target due to its role in the spindle assembly checkpoint. An imidazo[1,2-b]pyridazine-based inhibitor, 27f, has shown remarkable potency and selectivity for Mps1, along with oral bioavailability and in vivo activity.[14][15]

  • Tyrosine Kinase 2 (Tyk2): Tyk2 is a member of the Janus kinase (JAK) family and a key mediator of pro-inflammatory cytokine signaling. Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors of Tyk2, targeting its pseudokinase (JH2) domain.[16][17]

Key Experimental Protocols: A Guide to Characterization

The discovery and development of imidazo[1,2-b]pyridazine-based kinase inhibitors rely on a suite of robust experimental protocols to assess their potency, selectivity, and cellular activity.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, a specific substrate (often a peptide or protein), and ATP.

  • Compound Incubation: Add varying concentrations of the imidazo[1,2-b]pyridazine inhibitor to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, typically DMSO).

  • Initiation of Reaction: Initiate the kinase reaction by adding a phosphate donor, such as radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).

  • Reaction Quenching: After a defined incubation period, stop the reaction by adding a quenching solution (e.g., phosphoric acid).

  • Detection of Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP, typically using phosphocellulose paper or a filter plate.

  • Quantification: Quantify the amount of incorporated radiolabel using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]

A commonly used format for this is a radiometric kinase assay, such as the 33Pan-Qinase® Activity Assay.[8]

Cellular Target Engagement and Pathway Modulation: Western Blotting

Western blotting is a crucial technique to confirm that the inhibitor engages its target within a cellular context and modulates downstream signaling pathways.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture relevant cell lines (e.g., cancer cell lines known to be dependent on the target kinase) and treat them with a range of concentrations of the imidazo[1,2-b]pyridazine inhibitor for a specified duration.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate it with primary antibodies specific for the phosphorylated form of the target kinase and key downstream signaling proteins (e.g., phospho-ALK, phospho-STAT3, phospho-ERK).[3] Also, probe for the total protein levels as a loading control.

  • Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and detect the signal using a chemiluminescent substrate.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation status of the target and its downstream effectors.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_invivo In Vivo Model B1 Purified Kinase + Substrate + ATP B2 Add Imidazo[1,2-b]pyridazine Inhibitor B1->B2 B3 Initiate Reaction B2->B3 B4 Quench Reaction & Detect Phosphorylation B3->B4 B5 IC50 Determination B4->B5 C1 Culture & Treat Cells C2 Cell Lysis C1->C2 C3 Western Blot for Phospho-Proteins C2->C3 C4 Analyze Downstream Signaling C3->C4 V1 Xenograft Model V2 Compound Administration V1->V2 V3 Monitor Tumor Growth V2->V3 V4 Assess Efficacy & Toxicity V3->V4 PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazo_Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Imidazo_Inhibitor->PI3K Imidazo_Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine-based dual inhibitors.

Conclusion and Future Perspectives

The imidazo[1,2-b]pyridazine scaffold has unequivocally established itself as a highly versatile and privileged platform for the discovery of potent and selective kinase inhibitors. The extensive body of research highlights its adaptability in targeting a wide array of kinases implicated in diverse diseases, from cancer and fibrosis to neurodegenerative disorders. The successful progression of some of these inhibitors into clinical trials underscores the therapeutic potential of this chemical class.

Future efforts in this field will likely focus on several key areas:

  • Enhancing Selectivity: While many imidazo[1,2-b]pyridazine-based inhibitors exhibit good selectivity, further optimization to minimize off-target effects will be crucial for improving safety profiles.

  • Overcoming Drug Resistance: The development of next-generation inhibitors that can effectively combat acquired resistance mutations, as exemplified by the ALK inhibitors, will remain a high priority.

  • Exploring New Kinase Targets: The untapped potential of the imidazo[1,2-b]pyridazine scaffold against less-explored kinases presents exciting opportunities for novel therapeutic interventions.

  • Targeting Allosteric Sites: The discovery of allosteric inhibitors, such as those targeting the Tyk2 pseudokinase domain, opens up new avenues for achieving higher selectivity and modulating kinase activity in novel ways.

References

  • A New Frontier in ALK Inhibition: Benchmarking Novel Imidazo[1,2-b]pyridazine Derivatives Against Crizotinib-Resistant NSCLC. Benchchem.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry - ACS Publications.
  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. -ORCA - Cardiff University.
  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry (RSC Publishing).
  • Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. PubMed.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications.
  • Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed.
  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Available from: [Link]

  • Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties. Technology Transfer. Available from: [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. Available from: [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available from: [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. Available from: [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. Available from: [Link]

  • Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry - Figshare. Available from: [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing). Available from: [Link]

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. Available from: [Link]

  • The Development of FAK Inhibitors: A Five-Year Update. MDPI. Available from: [Link]

  • Exploring the therapeutic potential of a novel series of imidazothiadiazoles targeting focal adhesion kinase (FAK) for pancreatic cancer treatment: Synthesis, mechanistic Insights and promising antitumor and safety profile. bioRxiv. Available from: [Link]

  • (PDF) FAK Inhibitors As Promising Anticancer Targets: Present and Future Directions. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-Chloro-7-methylimidazo[1,2-b]pyridazine

An Application Note for the Synthesis of 6-Chloro-7-methylimidazo[1,2-b]pyridazine Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine ring system is a privileged heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 6-Chloro-7-methylimidazo[1,2-b]pyridazine

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] This nitrogen-bridgehead fused heterocycle serves as the core structure for a multitude of biologically active compounds. Molecules incorporating this scaffold have demonstrated a wide range of pharmacological activities, including potent and selective inhibition of various kinases such as IRAK4, Janus kinase 2, and cyclin-dependent kinases (CDKs).[1][3] The rigid, planar structure of the imidazo[1,2-b]pyridazine core provides an excellent framework for positioning functional groups to interact with biological targets, making it a valuable building block for the design of novel therapeutics.

This document provides a detailed, step-by-step protocol for the synthesis of a specific analogue, 6-Chloro-7-methylimidazo[1,2-b]pyridazine, a key intermediate for further chemical elaboration. The protocol is designed for researchers in synthetic chemistry and drug discovery, offering practical insights into the reaction setup, execution, purification, and characterization of the target compound.

Synthetic Strategy and Mechanism

The synthesis of the imidazo[1,2-b]pyridazine core is most commonly achieved via a condensation and cyclization reaction between a 3-aminopyridazine derivative and an α-halocarbonyl compound.[4][5] This protocol utilizes the reaction between 3-amino-6-chloro-4-methylpyridazine and chloroacetaldehyde .

The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic ring nitrogen (N-1) of the 3-aminopyridazine attacks the carbonyl carbon of chloroacetaldehyde to form a hemiaminal intermediate, which then dehydrates to form a Schiff base (iminium ion). This is followed by a rapid intramolecular nucleophilic attack by the exocyclic amino group, displacing the chloride ion to form the five-membered imidazole ring. The final step is aromatization, yielding the stable imidazo[1,2-b]pyridazine product.[5]

Overall Reaction Scheme

Caption: Figure 1: Cyclocondensation reaction for the synthesis of the target compound.

Experimental Protocol

This section details the necessary reagents, equipment, and a step-by-step procedure for the synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-amino-6-chloro-4-methylpyridazine≥97%CommercialStarting material.
Chloroacetaldehyde50% wt. in H₂OCommercialToxic and corrosive. Handle in a fume hood.
n-Butanol (n-BuOH)AnhydrousCommercialReaction solvent.
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercialFor workup/neutralization.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercialDrying agent.
Deionized Water (DI H₂O)-In-houseFor workup.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-chloro-4-methylpyridazine (5.0 g, 34.8 mmol).

    • Add n-butanol (50 mL) to the flask. Stir the mixture to achieve a suspension.

    • In a fume hood, carefully add chloroacetaldehyde (50% aqueous solution, 6.6 mL, ~52.2 mmol, 1.5 equiv.). Caution: Chloroacetaldehyde is a lachrymator and is toxic.

  • Cyclocondensation Reaction:

    • Heat the reaction mixture to reflux (approx. 118 °C for n-butanol) using a heating mantle.

    • Allow the reaction to proceed under reflux for 12-16 hours (overnight).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup and Isolation:

    • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the n-butanol.

    • To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).

    • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture until the pH is approximately 8-9.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

    • Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation.

    • Dry the resulting solid under high vacuum to yield 6-Chloro-7-methylimidazo[1,2-b]pyridazine.

Summary of Reaction Parameters
ParameterValue
Stoichiometry (SM:Reagent)1 : 1.5
Solventn-Butanol
TemperatureReflux (~118 °C)
Reaction Time12-16 hours
WorkupAqueous NaHCO₃ wash, EtOAc extraction
PurificationSilica Gel Chromatography
Expected Yield50-65%

Characterization of the Final Product

The identity and purity of the synthesized 6-Chloro-7-methylimidazo[1,2-b]pyridazine should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): Expected signals would include a singlet for the methyl group (δ ≈ 2.5 ppm), a singlet for the C8-proton (δ ≈ 6.9 ppm), and two doublets or singlets in the aromatic region for the C2 and C3 protons (δ ≈ 7.6-8.0 ppm). The exact shifts are analogous to similar structures.[4]

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight. Calculated for C₇H₆ClN₃: 167.02. Expected [M+H]⁺: 168.03.

  • Melting Point: A sharp melting point range indicates high purity.

  • Purity (HPLC): Purity should be ≥95% for use in subsequent research.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, especially the handling of chloroacetaldehyde and volatile organic solvents, must be performed in a well-ventilated chemical fume hood.

  • Chemical Hazards:

    • Chloroacetaldehyde: Toxic, corrosive, and a lachrymator. Avoid inhalation and skin contact.

    • n-Butanol: Flammable liquid and can cause eye irritation.

    • Ethyl Acetate/Hexanes: Highly flammable liquids. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Synthetic Workflow Visualization

G Figure 2: Experimental Workflow cluster_prep Reaction Phase cluster_workup Isolation & Workup cluster_purification Purification & Analysis A 1. Combine Reactants (3-amino-6-chloro-4-methylpyridazine + Chloroacetaldehyde in n-BuOH) B 2. Heat to Reflux (12-16 hours) A->B C 3. Monitor by TLC B->C D 4. Cool & Concentrate (Rotary Evaporation) C->D Reaction Complete E 5. Neutralize & Extract (NaHCO3 / EtOAc) D->E F 6. Dry & Concentrate (Na2SO4 / Rotary Evaporation) E->F G 7. Column Chromatography (Silica Gel, Hexanes/EtOAc) F->G Crude Product H 8. Characterize Product (NMR, MS, mp) G->H I 9. Store Pure Compound H->I

Caption: Figure 2: Step-by-step workflow from reaction setup to final product characterization.

References

  • Der Pharma Chemica. Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Available from: [Link]

  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available from: [Link]

  • PubMed. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. Available from: [Link]

  • Taylor & Francis Online. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Available from: [Link]

  • TSI Journals. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Available from: [Link]

  • PMC. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Available from: [Link]

  • Google Patents. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.

Sources

Application

Application Notes and Protocols for the Suzuki Cross-Coupling of 6-Chloro-7-methylimidazo[1,2-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine core is a privileged heterocyclic motif in mode...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent scaffold for developing highly selective and potent therapeutic agents.[1][2] Derivatives of this scaffold have shown significant promise in various therapeutic areas, including oncology and inflammatory diseases, by targeting key enzymes such as kinases.[3] The development of novel kinase inhibitors is a major focus in drug discovery, and the functionalization of the imidazo[1,2-b]pyridazine system is crucial for creating new chemical entities with improved pharmacological profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[4][5] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for drug discovery programs.[6] This application note provides a detailed guide to the Suzuki cross-coupling of 6-Chloro-7-methylimidazo[1,2-b]pyridazine, a key intermediate for the synthesis of a diverse library of novel compounds.

Mechanistic Considerations for a Successful Coupling

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding the key steps of this cycle is crucial for troubleshooting and optimizing the reaction.

The generally accepted mechanism consists of three main steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (6-Chloro-7-methylimidazo[1,2-b]pyridazine) to form a palladium(II) intermediate. For less reactive aryl chlorides, this step is often rate-limiting and requires the use of electron-rich and bulky phosphine ligands to facilitate the reaction.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple to form the desired product and regenerate the active palladium(0) catalyst, thus completing the catalytic cycle.

// Nodes Pd0 [label="Pd(0)Ln", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)L2-X", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdR [label="Ar-Pd(II)L2-R'", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R'", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout ArX [label="Ar-X\n(6-Chloro-7-methylimidazo[1,2-b]pyridazine)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boronic [label="R'-B(OH)2 + Base", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ArX -> ArPdX [label=" Oxidative\n Addition", color="#4285F4"]; Pd0 -> ArPdX [style=invis]; ArPdX -> ArPdR [label=" Transmetalation", color="#EA4335"]; Boronic -> ArPdR [style=invis]; ArPdR -> Product [label=" Reductive\n Elimination", color="#34A853"]; ArPdR -> Pd0 [style=dashed, arrowhead=vee, color="#5F6368"];

// Grouping {rank=same; ArX; Boronic;} {rank=same; Pd0; Product;} } Suzuki cross-coupling catalytic cycle.

Optimized Protocol for the Suzuki Cross-Coupling of 6-Chloro-7-methylimidazo[1,2-b]pyridazine

This protocol is designed as a robust starting point for the coupling of 6-Chloro-7-methylimidazo[1,2-b]pyridazine with a variety of aryl and heteroaryl boronic acids. As with any cross-coupling reaction, optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Reagents and Equipment
  • 6-Chloro-7-methylimidazo[1,2-b]pyridazine

  • Aryl or heteroaryl boronic acid (or boronate ester)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, P(tBu)₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stirrer and hotplate or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Experimental Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids to reaction vessel: - 6-Chloro-7-methylimidazo[1,2-b]pyridazine (1.0 eq) - Boronic acid (1.2-1.5 eq) - Base (2.0-3.0 eq) - Catalyst & Ligand B 2. Seal vessel and purge with inert gas A->B C 3. Add degassed solvents via syringe B->C D 4. Heat reaction mixture with vigorous stirring (Conventional or Microwave) C->D E 5. Monitor reaction progress (TLC/LC-MS) D->E F 6. Cool to RT and dilute with organic solvent E->F G 7. Aqueous wash (water, brine) F->G H 8. Dry organic layer and concentrate G->H I 9. Purify by column chromatography H->I

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add 6-Chloro-7-methylimidazo[1,2-b]pyridazine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). The use of pre-formed catalysts where the ligand is already coordinated to the palladium can also be effective.

  • Inert Atmosphere: Seal the reaction vessel with a septum or cap and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst and phosphine ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to ensure all reagents are dissolved at the reaction temperature.

  • Reaction: Place the reaction vessel in a preheated oil bath or in the cavity of a microwave reactor. Heat the mixture to the desired temperature (typically 80-120 °C for conventional heating, or 120-150 °C for microwave irradiation) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 30 minutes to 24 hours depending on the reactivity of the substrates and the reaction conditions.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 6-aryl-7-methylimidazo[1,2-b]pyridazine.

Data Presentation: A Guide to Reaction Optimization

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the desired product. Below is a table summarizing typical starting conditions and potential optimization strategies for the Suzuki coupling of 6-Chloro-7-methylimidazo[1,2-b]pyridazine.

ParameterRecommended Starting ConditionOptimization Considerations
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)For challenging couplings, consider using pre-formed palladium-ligand complexes.
Ligand SPhos (4-10 mol%) or XPhos (4-10 mol%)Bulky, electron-rich phosphine ligands are generally preferred for coupling with aryl chlorides. Other ligands such as P(tBu)₃ can also be effective.[2]
Base K₃PO₄ (2.0-3.0 equiv)K₂CO₃ and Cs₂CO₃ are also commonly used bases. The choice of base can influence the reaction rate and selectivity.
Solvent 1,4-Dioxane/Water (4:1)Other solvent systems such as toluene/ethanol/water or DME/water can also be effective. The ratio of organic solvent to water may need to be optimized.[4][7]
Temperature 80-120 °C (Conventional) or 120-150 °C (Microwave)Higher temperatures may be required for less reactive substrates, but can also lead to decomposition. Microwave irradiation can significantly reduce reaction times.[7]
Boronic Acid 1.2-1.5 equivalentsA slight excess of the boronic acid is typically used. Boronate esters (e.g., pinacol esters) can be used as an alternative and are often more stable.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inappropriate ligand or base- Low reaction temperature- Ensure an inert atmosphere is maintained- Screen different ligands and bases- Increase the reaction temperature
Dehalogenation of Starting Material - Presence of water or protic impurities- Sub-optimal ligand- Use anhydrous solvents and reagents- Screen alternative phosphine ligands
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Thoroughly degas all solvents- Reduce the catalyst loading

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-7-methylimidazo[1,2-b]pyridazines. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently generate a wide range of derivatives for further investigation in drug discovery and development programs. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation.

References

  • Ahmad, G., Rasool, N., Rizwan, K., Altaf, A.A., Rashid, U., Mahmood, T., & Ayub, K. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2609. Available from: [Link]

  • Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available from: [Link]

  • El Akkaoui, A., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2010). Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. European Journal of Organic Chemistry, 2010(5), 862-871.
  • Gueiffier, C., et al. (2001). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Synthesis, 2001(04), 0595-0600. Available from: [Link]

  • Itoh, T., & Mase, T. (2005). Direct synthesis of hetero-biaryl compounds containing an unprotected NH2 group via Suzuki–Miyaura reaction. Tetrahedron Letters, 46(21), 3573-3577.
  • Kappe, C. O., & Dallinger, D. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(3), 98. Available from: [Link]

  • Koubachi, J., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]

  • Nolan, S. P., et al. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry, 64(11), 3804-3805. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Sharma, K., & Kumar, V. (2020). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 12(3), 1-9. Available from: [Link]

  • Silva, A. M. S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2998. Available from: [Link]

  • U.S. Patent No. WO2013134219A1. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. Google Patents.

Sources

Method

Application Note & Protocols: Strategic Functionalization of the Imidazo[1,2-b]pyridazine Core

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Core in Medicinal Chemistry The imidazo[1,2-b]pyridazine ring system is a prominent heter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Core in Medicinal Chemistry

The imidazo[1,2-b]pyridazine ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique electronic properties and rigid, planar structure make it an ideal framework for the development of therapeutic agents across a wide range of disease areas. Notably, the blockbuster kinase inhibitor Ponatinib, used in the treatment of chronic myeloid leukemia, features this core, sparking a resurgence of interest in exploring its potential.[1][3] Derivatives of this scaffold have shown promise as anti-cancer, anti-inflammatory, antiviral, and antibacterial agents, underscoring its status as a "privileged structure" in drug discovery.[1][2]

This application note provides a detailed guide to the experimental procedures for the synthesis and functionalization of the imidazo[1,2-b]pyridazine core. It is designed to equip researchers with the practical knowledge and technical insights required to effectively explore the chemical space around this important pharmacophore.

I. Synthesis of the Core Scaffold: Building the Foundation

The most common and versatile starting point for the functionalization of the imidazo[1,2-b]pyridazine system is the chlorinated precursor, 6-chloroimidazo[1,2-b]pyridazine. This intermediate provides a reactive handle for a variety of subsequent cross-coupling and substitution reactions.[4]

Protocol 1: Synthesis of 6-chloropyridazin-3-amine

A foundational precursor for the imidazo[1,2-b]pyridazine core is 6-chloropyridazin-3-amine.

Experimental Protocol:

  • To 3,6-dichloropyridazine (10 g, 75.52 mmol), add concentrated aqueous ammonium hydroxide (100 mL) in a high-pressure stainless-steel bomb vessel.

  • Heat the sealed vessel to 110°C and maintain this temperature for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C.

  • Filter the resulting solid precipitate and wash it with cold water (2 x 15 mL).

  • Dry the solid to obtain 6-chloropyridazin-3-amine as a pale-yellow solid. (Typical Yield: ~80%).[5]

Protocol 2: Cyclization to form 6-chloroimidazo[1,2-b]pyridazine

The cyclization of 6-chloropyridazin-3-amine with an appropriate α-halocarbonyl compound is a standard method to construct the fused bicyclic system.

Experimental Protocol:

  • In a round-bottom flask, dissolve 3-amino-6-chloropyridazine in a suitable solvent such as ethanol.

  • Add a slight excess of an α-halocarbonyl compound (e.g., chloroacetaldehyde or bromoacetaldehyde).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield 6-chloroimidazo[1,2-b]pyridazine.[6]

A related procedure for a substituted analog is the reaction of 3-amino-6-chloropyridazine with 2'-bromo-4-fluoroacetophenone in refluxing ethanol, which yields 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine.[7]

II. Strategic Functionalization of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine core offers several positions for functionalization. The primary sites of interest are the C3, C6, and C2 positions. The regioselectivity of these reactions is a key consideration in the design of synthetic routes.

Figure 1: Key sites for functionalization on the imidazo[1,2-b]pyridazine core.

A. C-H Functionalization at the C3 Position: Direct Arylation

Direct C-H arylation is a powerful, atom-economical method for introducing aryl groups at the C3 position of the imidazo[1,2-b]pyridazine core. This approach avoids the need for pre-functionalization of the heterocyclic starting material.

Protocol 3: Palladium-Catalyzed Direct C3-Arylation

This protocol describes the direct arylation of 6-chloroimidazo[1,2-b]pyridazine with aryl bromides.

Experimental Protocol:

  • To a microwave vial, add 6-chloroimidazo[1,2-b]pyridazine, the desired aryl bromide (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)3, 4-10 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2 equivalents).

  • Add a suitable solvent, such as DMA or toluene.

  • Seal the vial and heat the reaction mixture in a microwave reactor to 120-150°C for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3-aryl-6-chloroimidazo[1,2-b]pyridazine derivative.[8][9]

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-bromotoluenePd(OAc)2/P(o-tolyl)3K2CO3DMA150185
24-bromoanisolePd(OAc)2/PCy3Cs2CO3Toluene120278
31-bromo-4-fluorobenzenePd(OAc)2/SPhosK3PO4Dioxane1301.582
42-bromopyridinePdCl2(dppf)NaOtBuDMF140165

Table 1: Representative examples of direct C3-arylation of 6-chloroimidazo[1,2-b]pyridazine.

B. Functionalization at the C6 Position: Suzuki-Miyaura Cross-Coupling

The chlorine atom at the C6 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most widely employed methods for installing new carbon-carbon bonds.[7][10]

Protocol 4: Suzuki-Miyaura Cross-Coupling at C6

This protocol details the coupling of a 6-chloroimidazo[1,2-b]pyridazine derivative with a boronic acid.

Experimental Protocol:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-chloroimidazo[1,2-b]pyridazine derivative (1 equivalent) and the desired boronic acid (1.2-1.5 equivalents) in a solvent system such as DME/water or toluene/ethanol/water.[10][11]

  • Add a palladium catalyst, typically Pd(PPh3)4 (2-5 mol%) or Pd(OAc)2 with a suitable phosphine ligand.

  • Add a base, such as Na2CO3, K2CO3, or CsF (2-3 equivalents).

  • Heat the reaction mixture to 80-100°C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 6-substituted imidazo[1,2-b]pyridazine.[7]

EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh3)4Na2CO3DME/H2O901292
24-methoxyphenylboronic acidPd(OAc)2/SPhosK3PO4Toluene/H2O100888
3Thiophene-2-boronic acidPdCl2(dppf)CsFDioxane951675
4Pyridine-3-boronic acidPd(PPh3)4K2CO3DME/EtOH/H2O852468

Table 2: Examples of Suzuki-Miyaura cross-coupling at the C6 position.

G cluster_workflow Sequential Functionalization Workflow start 6-chloroimidazo[1,2-b]pyridazine step1 Step 1: C3-H Arylation (Pd-catalyzed) start->step1 intermediate 3-aryl-6-chloro-imidazo[1,2-b]pyridazine step1->intermediate step2 Step 2: C6 Suzuki Coupling intermediate->step2 product 3,6-diaryl-imidazo[1,2-b]pyridazine step2->product

Figure 2: A representative workflow for the sequential functionalization of the imidazo[1,2-b]pyridazine core.

III. One-Pot Procedures for Rapid Diversification

For high-throughput synthesis and the rapid generation of compound libraries, one-pot procedures that combine multiple functionalization steps are highly valuable.

Protocol 5: One-Pot Suzuki Coupling/Direct Arylation

This protocol allows for the sequential functionalization at the C6 and C3 positions without the isolation of the intermediate.[8]

Experimental Protocol:

  • Step A: Suzuki Coupling at C6:

    • In a microwave vial, combine 6-chloroimidazo[1,2-b]pyridazine (1 equivalent), the first boronic acid (1.1 equivalents), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and K2CO3 (2 equivalents) in a mixture of toluene and ethanol.

    • Irradiate in a microwave reactor at 140°C for 15 minutes.

  • Step B: Direct Arylation at C3:

    • To the same reaction vessel, add the second aryl bromide (1.5 equivalents), additional Pd(OAc)2 (5 mol%), P(o-tolyl)3 (10 mol%), and K2CO3 (2 equivalents).

    • Irradiate in the microwave reactor at 150°C for 30 minutes.

  • Work-up and Purification:

    • Follow the work-up and purification procedure described in Protocol 3.

This one-pot, two-step process significantly streamlines the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines.[8]

IV. Conclusion and Future Perspectives

The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this application note provide a robust toolkit for researchers to access a wide array of functionalized derivatives. The strategic application of modern synthetic techniques, such as direct C-H functionalization and one-pot procedures, will undoubtedly accelerate the exploration of this privileged core and the development of next-generation pharmaceuticals. As our understanding of the structure-activity relationships of imidazo[1,2-b]pyridazine-based compounds grows, so too will the demand for efficient and versatile synthetic routes to access novel analogs.

References

  • Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • CN108484439A - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents. (n.d.).
  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity - TSI Journals. (2017). Trade Science Inc.[Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ChemistrySelect. [Link]

  • Imidazo[1,2-b]pyridazine - Chem-Impex. (n.d.). Retrieved February 24, 2026, from [Link]

  • Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. (2026, February 14). Synthonix. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. (2021). ResearchGate. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Akkaoui, A., Berteina-Raboin, S., & Guillaumet, G. (2010). Direct Arylation of Imidazo[1,2‐b]pyridazines: Microwave‐Assisted One‐Pot Suzuki Coupling/Pd‐Catalysed Arylation. European Journal of Organic Chemistry, 2010(6), 1151-1158. [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (n.d.). SYNLETT. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. (2025). Journal of Medicinal Chemistry. [Link]

  • Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. (2018). Advanced Synthesis & Catalysis. [Link]

  • Candeias, N. R., et al. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Molecules, 22(7), 1037. [Link]

  • JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents. (n.d.).
  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2025). ResearchGate. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. (2023). Chemical Science. [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2025). Journal of Advances in Medicine and Medical Research. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules. [Link]

  • Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation | Article Information | J-GLOBAL. (n.d.). Retrieved February 24, 2026, from [Link]

  • Metal-free C–H arylation of imidazoheterocycles with aryl hydrazines. (n.d.). RSC Advances. [Link]

  • Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs | Request PDF. (2025). ResearchGate. [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2022). Tetrahedron. [Link]

Sources

Application

Application Notes and Protocols for Testing Antikinetoplastid Activity of Imidazo[1,2-b]pyridazines

Introduction: The Urgent Need for Novel Antikinetoplastid Therapeutics Kinetoplastids, a class of flagellated protozoa including the genera Leishmania and Trypanosoma, are the causative agents of a spectrum of devastatin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Urgent Need for Novel Antikinetoplastid Therapeutics

Kinetoplastids, a class of flagellated protozoa including the genera Leishmania and Trypanosoma, are the causative agents of a spectrum of devastating and neglected tropical diseases. Leishmaniasis (visceral, cutaneous, and mucocutaneous), Human African Trypanosomiasis (HAT or sleeping sickness), and Chagas disease collectively afflict millions worldwide, primarily in developing regions.[1] The current therapeutic arsenal is fraught with limitations, including severe toxicity, challenging administration routes, high cost, and the ever-growing threat of drug resistance.[1][2] This landscape underscores a critical and urgent need for novel, safe, and effective chemotherapeutic agents.

Phenotypic, or whole-cell, screening has emerged as a fruitful strategy in the early stages of drug discovery for these diseases, allowing for the identification of active compounds without a priori knowledge of their molecular targets.[3][4] Within this context, heterocyclic scaffolds have proven to be a rich source of biologically active molecules. The imidazo[1,2-b]pyridazine core is a noteworthy pharmacophore, recognized for its versatile biological activities and potential in drug development.[5] Derivatives of this scaffold have been investigated as potent inhibitors of various kinases, highlighting their potential to interact with crucial cellular pathways.[6][7][8][9] This guide provides a comprehensive framework of detailed protocols and field-proven insights for the systematic evaluation of imidazo[1,2-b]pyridazine derivatives as potential antikinetoplastid drug candidates.

Section 1: Foundational Workflow for Antikinetoplastid Drug Discovery

The path from a compound library to a viable lead candidate is a multi-step process designed to systematically identify potent and selective compounds while eliminating those with undesirable properties. This workflow ensures that resources are focused on the most promising molecules.

G cluster_0 In Vitro Screening Cascade cluster_1 Advanced Characterization Compound_Prep Compound Preparation & Solubility Assessment Primary_Screen Primary Screening (Promastigotes / Epimastigotes / BSF) Determine IC50 Compound_Prep->Primary_Screen Cytotoxicity Mammalian Cell Cytotoxicity Assay Determine CC50 Primary_Screen->Cytotoxicity Selectivity Calculate Selectivity Index (SI) (CC50 / IC50) Cytotoxicity->Selectivity Secondary_Screen Secondary Screening (Intracellular Amastigotes) Confirm IC50 Selectivity->Secondary_Screen SI > 10 MoA Mechanism of Action (MoA) Studies Secondary_Screen->MoA In_Vivo In Vivo Efficacy in Animal Models MoA->In_Vivo G A 1. Seed Macrophages (e.g., J774A.1) in 96-well plate B 2. Incubate 18-24h for cell adhesion A->B C 3. Infect with stationary-phase Promastigotes (15:1 ratio) B->C D 4. Incubate 24h for phagocytosis C->D E 5. Wash to remove extracellular parasites D->E F 6. Add medium with Test Compounds E->F G 7. Incubate 72h F->G H 8. Fix, Stain (Giemsa) & Microscopic Quantification G->H

Figure 2: Workflow for the intracellular Leishmania amastigote assay.

Materials:

  • J774A.1 macrophage cell line.

  • Stationary-phase Leishmania spp. promastigotes.

  • RPMI-1640 medium with 10% FBS.

  • Sterile 96-well plates (optical quality for imaging).

  • Methanol (for fixing) and Giemsa stain.

  • Microscope with oil immersion objective.

Procedure:

  • Seed Macrophages: Seed J774A.1 macrophages at 5 x 10⁴ cells/well in a 96-well plate and incubate for 18-24 hours at 37°C with 5% CO₂ to allow adhesion. [10]2. Infect Cells: Infect the adhered macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 15:1. [10]3. Incubate for Phagocytosis: Incubate the plates for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes. [11]4. Remove Extracellular Parasites: Gently wash the wells with sterile PBS or medium to remove non-phagocytosed promastigotes. [11]5. Add Compounds: Add fresh medium containing serial dilutions of the test compounds and controls.

  • Incubate: Incubate for an additional 72 hours. [11]7. Fix and Stain: Fix the cells with methanol and stain with Giemsa. [11]8. Quantify Infection: Determine the number of amastigotes per 100 macrophages by microscopic examination. Calculate the IC₅₀ value based on the reduction in the number of intracellular parasites compared to untreated controls.

Senior Application Scientist Insight: This assay is laborious but critical. High-content imaging systems can automate the quantification step, significantly increasing throughput. Alternatively, assays using parasites engineered to express reporter genes like β-galactosidase (T. cruzi) or luciferase can provide a quantitative readout without microscopy. [12][13]

Section 6: Elucidating the Mechanism of Action (MoA)

Understanding how a compound kills the parasite is crucial for lead optimization and predicting potential resistance mechanisms. [14][15]

G cluster_0 MoA Investigation Pathways start Active Compound (Confirmed IC50) Resistant_Line Generate Resistant Parasite Lines start->Resistant_Line Metabolomics Metabolomic Profiling start->Metabolomics Chem_Proteomics Chemical Proteomics (e.g., Affinity Pulldown) start->Chem_Proteomics WGS Whole Genome Sequencing (WGS) Resistant_Line->WGS Identify Mutations Target_Validation Target Validation WGS->Target_Validation Pathway_Analysis Identify Disrupted Pathways Metabolomics->Pathway_Analysis Pathway_Analysis->Target_Validation Target_ID Directly Identify Binding Proteins Chem_Proteomics->Target_ID Target_ID->Target_Validation

Figure 3: Decision tree for Mechanism of Action (MoA) studies.

Strategy: A multi-pronged approach is most effective. [3]1. Generation of Resistant Mutants: Gradually exposing parasites to increasing concentrations of the compound can select for resistant lines. Whole-genome sequencing of these resistant parasites can identify mutations in the drug's target or transport proteins. [15]2. Metabolomics: Comparing the metabolic profiles of treated and untreated parasites can reveal which biochemical pathways are disrupted by the compound. [14]3. Chemical Proteomics: If the compound can be modified with an affinity tag, it can be used as bait to pull down its protein targets from parasite lysates. [3]4. Informatics Approaches: For imidazo[1,2-b]pyridazines, their known propensity to inhibit kinases in mammalian systems suggests that parasite kinases could be potential targets. [6][8]Kinase profiling assays or computational docking studies against known kinetoplastid kinases could provide valuable early clues.

Section 7: In Vivo Efficacy Testing

The final preclinical step is to evaluate the compound's efficacy in a relevant animal model. The choice of model is critical and depends on the disease being studied. [16][17]

Protocol 7.1: General Framework for In Vivo Studies

Objective: To assess the ability of a test compound to reduce parasite burden and/or prolong survival in an infected animal model.

Ethical Considerations: All animal experiments must be conducted under approved ethical protocols from an Institutional Animal Care and Use Committee (IACUC) or equivalent body, with a focus on minimizing animal suffering.

General Procedure:

  • Model Selection: Choose a well-established model.

    • Visceral Leishmaniasis: BALB/c mice infected with L. donovani. [17][18] * Cutaneous Leishmaniasis: BALB/c or C57BL/6 mice infected with L. major. [19][20] * Chagas Disease (Acute): BALB/c mice infected with T. cruzi. [21] * HAT (Stage 1): Mice infected with T. b. brucei. [22]2. Infection: Infect animals via a relevant route (e.g., intravenous for visceral leishmaniasis, subcutaneous for cutaneous leishmaniasis, intraperitoneal for T. cruzi).

  • Treatment: Once the infection is established (confirmed by parasitemia or lesion development), begin treatment with the test compound. The route of administration (e.g., oral, intraperitoneal) and dosing regimen (dose and frequency) must be optimized.

  • Monitoring and Endpoints:

    • Monitor animal weight, clinical signs, and survival.

    • For T. cruzi and T. brucei, monitor parasitemia in the blood. [21] * For visceral leishmaniasis, measure parasite burden in the liver and spleen at the end of the study (expressed as Leishman-Donovan Units). [18] * For cutaneous leishmaniasis, measure lesion size over time. [19]5. Data Analysis: Compare the outcomes in the treated groups to an untreated (vehicle control) group and a positive control group (treated with a reference drug).

Animal ModelParasite StrainInfection RouteKey EndpointsReference Drug
Visceral LeishmaniasisL. donovaniIntravenous (i.v.)Liver/spleen parasite burden (LDU), organ weightLiposomal Amphotericin B
Cutaneous LeishmaniasisL. majorSubcutaneous (s.c.) footpadLesion size, footpad swelling, parasite loadMiltefosine
Chagas Disease (Acute)T. cruziIntraperitoneal (i.p.)Blood parasitemia, survivalBenznidazole
African TrypanosomiasisT. b. bruceiIntraperitoneal (i.p.)Blood parasitemia, survivalSuramin

Table 2: Common in vivo models for antikinetoplastid drug efficacy testing.

Conclusion

The protocols and strategies outlined in this guide provide a robust framework for the comprehensive evaluation of imidazo[1,2-b]pyridazine derivatives as potential antikinetoplastid agents. This systematic cascade, from initial high-throughput screening to advanced in vivo models and MoA studies, is designed to identify compounds with the highest potential for clinical development. By integrating rigorous experimental design with a deep understanding of the underlying biology, researchers can navigate the complexities of antiparasitic drug discovery and contribute to the development of new therapies for these devastating neglected diseases.

References

  • Translational challenges of animal models in Chagas disease drug development: a review. (No date).
  • Application Notes and Protocols for the Evaluation of Antitrypanosomal Agents - Benchchem. (No date).
  • Experimental Strategies to Explore Drug Action and Resistance in Kinetoplastid Parasites. (2020). MDPI.
  • Mears, E. R., Modabber, F., Don, R., & Johnson, G. E. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLOS Neglected Tropical Diseases, 9(9), e0003889. Available at: [Link]

  • Chatelain, E., & Scandale, I. (2020). Animal models of Chagas disease and their translational value to drug development. Expert Opinion on Drug Discovery, 15(11), 1343-1355.
  • Garg, R., & Dube, A. (2006). Visceral leishmaniasis: Experimental models for drug discovery. Journal of Vector Borne Diseases, 43(4), 143-155. Available at: [Link]

  • Mears, E. R., Modabber, F., Don, R., & Johnson, G. E. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. GOV.UK.
  • Translational challenges of animal models in Chagas disease drug development: a review. (2015). National Institutes of Health.
  • Animal models for exploring Chagas disease pathogenesis and supporting drug discovery. (2024). National Institutes of Health.
  • Jennings, F. W. (2007). Animal models of human African trypanosomiasis--very useful or too far removed?. Transactions of the Royal Society of Tropical Medicine and Hygiene, 101(11), 1063-1064. Available at: [Link]

  • Animal models of Chagas disease and their translational value to drug development. (2020). DNDi. Available at: [Link]

  • Kyriazis, I., et al. (2026). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol, 16(3). Available at: [Link]

  • van der Meer, S., et al. (2023). Leishmania Animal Models Used in Drug Discovery: A Systematic Review. Animals, 13(10), 1664. Available at: [Link]

  • Drug cytotoxicity assay for african trypanosomes and leishmania species. (No date).
  • Application Notes and Protocols for Antileishmanial Agent-17 in In Vitro Assays - Benchchem. (No date).
  • Geerts, S., et al. (2001). Standardised tests in mice and cattle for the detection of drug resistance in tsetse-transmitted trypanosomes of African domestic cattle. Veterinary Parasitology, 97(3), 183-192. Available at: [Link]

  • The critical role of mode of action studies in kinetoplastid drug discovery. (2023). Frontiers.
  • Yaman, M. (2018). What is the best animal model for Leishmaniasis studies?. Journal of Advances in VetBio Science and Techniques, 3(2), 27-33. Available at: [Link]

  • Wyllie, S., et al. (2023). The critical role of mode of action studies in kinetoplastid drug discovery. Frontiers in Drug Discovery, 3, 1185679. Available at: [Link]

  • Kinetoplastid diseases. (2025). Preprint.
  • Kung, M. P., et al. (2007). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 50(16), 3782-3789. Available at: [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. Available at: [Link]

  • Drug Screening for Kinetoplastids Diseases. (No date). DNDi.
  • Bioprospecting for Anti-Kinetoplastid Drug Discovery from Aloysia citrodora Essential Oil. (2025). MDPI.
  • Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties. (2022). National Institutes of Health. Available at: [Link]

  • De Rycker, M., et al. (2018). Drug Discovery for Kinetoplastid Diseases: Future Directions. ACS Infectious Diseases, 4(12), 1614-1620. Available at: [Link]

  • Development and validation of a novel Leishmania screening cascade. (No date). DNDi. Available at: [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. (No date). Der Pharma Chemica.
  • Hallock, N., et al. (2016). Evaluation of Parameters Impacting Drug Susceptibility in Intracellular Trypanosoma cruzi Assay Protocols. Journal of Biomolecular Screening, 21(10), 1089-1097. Available at: [Link]

  • phenotypic high-throughput screening for kinetoplastids. (No date). GOV.UK.
  • Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. (2020). National Institutes of Health. Available at: [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. (2025). National Institutes of Health. Available at: [Link]

  • Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. (No date). National Institutes of Health. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate. Available at: [Link]

  • D'Alessandro, S., et al. (2010). Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds. PLOS Neglected Tropical Diseases, 4(5), e675. Available at: [Link]

  • Field, M. C., & Horn, D. (2018). Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need. Trends in Parasitology, 34(11), 939-953. Available at: [Link]

  • State of the art in African trypanosome drug discovery. (No date). Expert Opinion on Drug Discovery.
  • Understanding Cytotoxicity. (2024). Virology Research Services. Available at: [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (No date). RSC Publishing. Available at: [Link]

Sources

Method

Application Note: Analysis of Imidazo[1,2-b]pyridazine Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction: The Significance of Imidazo[1,2-b]pyridazine Scaffolds The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in modern drug discovery and development. This nitrogen-rich bicyclic system is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Imidazo[1,2-b]pyridazine Scaffolds

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in modern drug discovery and development. This nitrogen-rich bicyclic system is a key pharmacophore in a multitude of compounds exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-tubercular properties.[1][2] The substitution pattern on the imidazo[1,2-b]pyridazine ring system dramatically influences its pharmacological profile, making the precise characterization of these molecules a critical step in pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal tool for the analysis of many imidazo[1,2-b]pyridazine derivatives.[3] This application note provides a comprehensive guide to the GC-MS analysis of these important compounds, from sample preparation to spectral interpretation, with a focus on the underlying scientific principles that govern the analytical workflow.

Part 1: Sample Preparation - The Foundation of Reliable Analysis

The quality of GC-MS data is fundamentally dependent on proper sample preparation. The primary objectives of sample preparation for the GC-MS analysis of imidazo[1,2-b]pyridazine compounds are to ensure the analyte is in a form compatible with the GC system (i.e., volatile and thermally stable), free from interfering matrix components, and at an appropriate concentration for detection.

Solvent Selection and Sample Dissolution

Imidazo[1,2-b]pyridazine derivatives, being largely organic in nature, are typically soluble in a range of organic solvents. The choice of solvent is critical as it must be compatible with the GC-MS system.

  • Recommended Solvents: Volatile organic solvents such as dichloromethane, ethyl acetate, methanol, and acetonitrile are excellent choices. These solvents are readily vaporized in the GC inlet and are less likely to cause interference with the analysis.

  • Solvents to Avoid: Non-volatile solvents, strong acids, and strong bases should be avoided as they can damage the GC column and contaminate the MS ion source. Aqueous samples are generally not directly compatible with GC-MS and require a liquid-liquid extraction or solid-phase extraction step to transfer the analyte into a suitable organic solvent.[4]

Extraction Techniques for Complex Matrices

When analyzing imidazo[1,2-b]pyridazine compounds in complex matrices such as biological fluids or reaction mixtures, an extraction step is necessary to isolate and concentrate the analytes.

  • Liquid-Liquid Extraction (LLE): LLE is a robust technique for separating analytes based on their differential solubility in two immiscible liquids. For imidazo[1,2-b]pyridazines, which are often basic in nature, adjusting the pH of the aqueous phase to be basic can suppress their ionization and enhance their partitioning into an organic solvent like dichloromethane or ethyl acetate.

  • Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient extraction compared to LLE. A sorbent material in a cartridge is used to selectively retain the analyte while the matrix is washed away. For imidazo[1,2-b]pyridazine compounds, a reverse-phase (e.g., C18) or a mixed-mode cation exchange sorbent can be effective. The choice of sorbent will depend on the specific properties of the analyte and the matrix.

Derivatization: Enhancing Volatility and Chromatographic Performance

While many imidazo[1,2-b]pyridazine compounds are sufficiently volatile for GC-MS analysis, derivatives containing polar functional groups (e.g., -OH, -NH2, -COOH) may exhibit poor peak shape and thermal instability. Derivatization chemically modifies these functional groups to increase volatility and improve chromatographic behavior.

  • Silylation: This is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing hydroxyl and amine groups.

  • Acylation: This involves the introduction of an acyl group. Reagents such as trifluoroacetic anhydride (TFAA) can be used to derivatize primary and secondary amines.

The necessity of derivatization should be evaluated on a case-by-case basis, as it adds an extra step to the sample preparation workflow.

Part 2: GC-MS Methodology - A Step-by-Step Protocol

This section outlines a detailed protocol for the GC-MS analysis of a representative imidazo[1,2-b]pyridazine compound. The parameters provided are a starting point and may require optimization for specific derivatives.

Instrumentation and Consumables
  • Gas Chromatograph: A system equipped with a split/splitless injector and an autosampler.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with electron ionization (EI) capabilities.

  • GC Column: A non-polar or mid-polarity capillary column is generally suitable. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.

Detailed Experimental Protocol

Step 1: Sample Preparation

  • Accurately weigh approximately 1 mg of the imidazo[1,2-b]pyridazine standard.

  • Dissolve the standard in 1 mL of ethyl acetate to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with ethyl acetate to prepare working standards in the range of 1-100 µg/mL.

  • Transfer the working standards to 2 mL autosampler vials.

Step 2: GC-MS Instrument Setup

Parameter Setting Rationale
GC Inlet Splitless mode, 250 °CSplitless injection is used for trace analysis to ensure the entire sample is transferred to the column. The temperature is high enough to ensure rapid volatilization of the analytes.
Carrier Gas Helium, Constant flow at 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.
Oven Program Initial: 100 °C (hold 1 min)A lower initial temperature allows for focusing of the analytes at the head of the column.
Ramp: 15 °C/min to 280 °CA moderate ramp rate provides good separation of compounds with different boiling points.
Final Hold: 280 °C (hold 5 min)The final temperature and hold time ensure that all components are eluted from the column.
Injection Volume 1 µLA standard injection volume for capillary GC.
MS Transfer Line 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ion Source Electron Ionization (EI), 70 eVEI at 70 eV is the standard for generating reproducible mass spectra and allows for comparison with spectral libraries.
Temperature: 230 °CAn optimal ion source temperature for efficient ionization and minimal thermal degradation.
Mass Analyzer Scan mode, m/z 50-500A wide scan range to capture the molecular ion and significant fragment ions of typical imidazo[1,2-b]pyridazine derivatives.
Solvent Delay 3 minutesPrevents the high concentration of the solvent from entering the mass spectrometer, which can damage the detector.
Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution in Ethyl Acetate Dilution Serial Dilution Dissolution->Dilution Vialing Transfer to Autosampler Vial Dilution->Vialing Injection 1 µL Injection (Splitless) Vialing->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 50-500) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpec Mass Spectrum Extraction TIC->MassSpec Interpretation Spectral Interpretation MassSpec->Interpretation Quantification Quantification MassSpec->Quantification

Caption: Workflow for the GC-MS analysis of imidazo[1,2-b]pyridazine compounds.

Part 3: Data Analysis and Interpretation

Chromatographic Analysis

The output from the GC is the total ion chromatogram (TIC), which plots the total ion intensity versus retention time. Each peak in the TIC represents a compound that has been separated by the GC column. The retention time is a characteristic property of a compound under a specific set of chromatographic conditions and can be used for preliminary identification.

Mass Spectral Interpretation: Unraveling the Fragmentation

The mass spectrometer provides a mass spectrum for each point in the chromatogram. For a given peak, the mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and is crucial for structural elucidation.

Expected Fragmentation of the Imidazo[1,2-b]pyridazine Core:

The fragmentation of the fused imidazo[1,2-b]pyridazine ring system is expected to be influenced by the stability of the aromatic system and the nature of its substituents. Based on the principles of mass spectrometry and studies of related N-heterocyclic compounds, the following fragmentation pathways can be anticipated:

  • Molecular Ion (M+•): For many imidazo[1,2-b]pyridazine derivatives, the molecular ion peak is expected to be prominent due to the stability of the fused aromatic ring system.[4]

  • Loss of Substituents: The initial fragmentation will likely involve the cleavage of bonds to substituents on the ring. The stability of the resulting radical or neutral species will dictate the favorability of these fragmentations.

  • Ring Cleavage: Fragmentation of the heterocyclic rings can occur. The pyridazine ring, being a six-membered ring with two adjacent nitrogen atoms, may undergo characteristic cleavages. For instance, the loss of N2 or HCN are common fragmentation pathways for nitrogen-containing heterocycles.

  • Rearrangements: McLafferty-type rearrangements may occur if a substituent with a gamma-hydrogen is present.

The precise fragmentation pattern will be highly dependent on the specific substitution of the imidazo[1,2-b]pyridazine molecule.

Data Analysis Workflow

Data_Analysis_Workflow AcquireData Acquire Raw GC-MS Data IdentifyPeak Identify Peak of Interest in TIC AcquireData->IdentifyPeak ExtractSpectrum Extract Mass Spectrum for Peak IdentifyPeak->ExtractSpectrum DetermineMolIon Determine Molecular Ion (M+•) ExtractSpectrum->DetermineMolIon LibrarySearch Compare with Spectral Library (e.g., NIST) ExtractSpectrum->LibrarySearch AnalyzeFragments Analyze Fragment Ions and Neutral Losses DetermineMolIon->AnalyzeFragments ProposeStructure Propose Fragmentation Pathway & Confirm Structure AnalyzeFragments->ProposeStructure Quantify Perform Quantification (if required) ProposeStructure->Quantify LibrarySearch->ProposeStructure

Caption: Logical workflow for GC-MS data analysis and structural elucidation.

Part 4: Method Validation and Quality Control

For use in regulated environments such as drug development, the GC-MS method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Regularly running quality control (QC) samples with known concentrations of the imidazo[1,2-b]pyridazine analyte is essential to ensure the ongoing performance of the method.

Conclusion

GC-MS is a versatile and powerful technique for the analysis of imidazo[1,2-b]pyridazine compounds. A well-developed and validated GC-MS method, based on a thorough understanding of sample preparation, chromatographic separation, and mass spectral fragmentation, can provide reliable and accurate data for the identification and quantification of these important pharmaceutical building blocks. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to establish robust GC-MS workflows for the characterization of imidazo[1,2-b]pyridazine derivatives.

References

  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. [Link]

  • Sample preparation GC-MS - SCION Instruments. [Link]

  • GC-MS Sample Preparation - Organomation. [Link]

  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More - ResolveMass Laboratories Inc. [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - eScholarship.org. [Link]

  • Sample Preparation Guidelines for GC-MS. University of California, Davis. [Link]

  • GC-MS Drug Testing in Toxicology - Phenomenex. [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity - TSI Journals. [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]

  • Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • 4.9 Analysis of Drugs Using Fast-GC/MS (1) - GCMS. [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples - MDPI. [Link]

  • Comparison of measured and recommended acceptance criteria for the analysis of seized drugs using Gas Chromatography–Mass Spectrometry (GC - Glen Jackson - West Virginia University. [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides - Der Pharma Chemica. [Link]

  • (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity - ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Methods for reducing byproducts in 6-Chloro-7-methylimidazo[1,2-b]pyridazine synthesis

Welcome to the technical support center for the synthesis of 6-Chloro-7-methylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-7-methylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing this important synthetic transformation. Our goal is to equip you with the knowledge to anticipate and mitigate common challenges, leading to higher yields and purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of 6-Chloro-7-methylimidazo[1,2-b]pyridazine is a cornerstone for the development of various pharmacologically active molecules. The most prevalent synthetic route involves the condensation of 3-amino-6-chloropyridazine with an appropriate α-haloketone, followed by cyclization. While seemingly straightforward, this reaction is often accompanied by the formation of byproducts that can complicate purification and reduce overall yield. This guide will dissect the common issues encountered during this synthesis and provide robust solutions.

Troubleshooting Guide: A Proactive Approach to Byproduct Reduction

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Issue 1: Low Yield and Presence of a Major Isomeric Byproduct

  • Question: My reaction is producing a significant amount of an unwanted isomer along with my desired 6-Chloro-7-methylimidazo[1,2-b]pyridazine, resulting in a low yield of the target compound. What is causing this, and how can I prevent it?

  • Answer: The formation of a regioisomeric byproduct is a common challenge in the synthesis of imidazo[1,2-b]pyridazines. The root cause lies in the initial alkylation step of the 3-aminopyridazine derivative. The pyridazine ring has two nitrogen atoms that can potentially be alkylated by the α-haloketone.

    • The Chemistry: In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group (N1) is the most nucleophilic.[1] Alkylation at this site leads to an intermediate that, upon cyclization, forms the undesired imidazo[1,2-a]pyridine isomer. The presence of the chloro-substituent at the 6-position of 3-amino-6-chloropyridazine is crucial as it sterically and electronically disfavors alkylation at the adjacent nitrogen, thereby promoting the formation of the desired 6-Chloro-7-methylimidazo[1,2-b]pyridazine.[1]

    • Solution:

      • Ensure High Purity of Starting Material: Start with high-purity 3-amino-6-chloropyridazine. Any presence of 3-aminopyridazine will lead to the formation of the isomeric byproduct.

      • Control Reaction Temperature: Lowering the reaction temperature during the initial alkylation step can enhance the regioselectivity of the reaction. A gradual increase in temperature can then facilitate the subsequent cyclization.

      • Choice of Base: A mild, non-nucleophilic base such as sodium bicarbonate is recommended.[1] Stronger bases can deprotonate the amino group, altering the nucleophilicity of the ring nitrogens and potentially leading to a mixture of products.

Issue 2: Formation of a Dark, Tarry Substance and Multiple Unidentified Spots on TLC

  • Question: My reaction mixture turns dark brown or black, and the TLC plate shows a complex mixture of products, making purification nearly impossible. What is leading to this decomposition?

  • Answer: The formation of a tarry substance is indicative of decomposition and polymerization reactions. The likely culprit is the α-haloketone starting material, which can be unstable under certain conditions. For the synthesis of 6-Chloro-7-methylimidazo[1,2-b]pyridazine, a common α-haloketone used is 1-chloro-2-butanone or a related isomer.

    • The Chemistry: α-haloketones can undergo self-condensation, especially in the presence of a base. They can also react with the solvent or other nucleophiles present in the reaction mixture. Elevated temperatures can accelerate these decomposition pathways.

    • Solution:

      • Freshly Purify the α-Haloketone: If possible, distill or purify the α-haloketone immediately before use to remove any acidic impurities or decomposition products.

      • Controlled Addition: Add the α-haloketone dropwise to the reaction mixture containing 3-amino-6-chloropyridazine and the base at a controlled temperature. This maintains a low instantaneous concentration of the ketone, minimizing self-condensation.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to the formation of colored impurities.

      • Solvent Choice: Use a dry, aprotic solvent to avoid side reactions of the α-haloketone with protic solvents.

Issue 3: Incomplete Reaction and Presence of Unreacted Starting Material

  • Question: Even after prolonged reaction times, I still observe a significant amount of unreacted 3-amino-6-chloropyridazine in my reaction mixture. How can I drive the reaction to completion?

  • Answer: Incomplete conversion is often a result of suboptimal reaction conditions or deactivation of the starting materials.

    • The Chemistry: The reaction proceeds in two main steps: N-alkylation followed by intramolecular cyclization. The cyclization step can be the rate-limiting step and may require sufficient thermal energy.

    • Solution:

      • Optimize Reaction Temperature and Time: After the initial alkylation at a lower temperature, gradually increase the temperature to facilitate the cyclization. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

      • Stoichiometry of Reactants: While a 1:1 molar ratio of the reactants is theoretically required, a slight excess (1.1 to 1.2 equivalents) of the α-haloketone can sometimes help to drive the reaction to completion. However, be mindful that a large excess can lead to the formation of other byproducts.

      • Choice of Solvent: The solvent can play a crucial role in the reaction rate. A solvent that can effectively dissolve both starting materials and facilitate the transition state of the cyclization step is ideal. Ethanol or N,N-dimethylformamide (DMF) are often used.

Frequently Asked Questions (FAQs)

  • Q1: What is the best method for purifying the final product?

    • A1: Purification of 6-Chloro-7-methylimidazo[1,2-b]pyridazine is typically achieved through recrystallization or column chromatography. A patent for a related compound suggests dissolving the crude product in ethyl acetate, washing with water and brine, drying, and then recrystallizing from a mixture of n-hexane and ethyl acetate.[2] The choice of solvent for recrystallization will depend on the specific impurities present. For more challenging separations, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method.

  • Q2: Can I use a different halogen on the pyridazine ring?

    • A2: Yes, other halogens like fluorine or iodine can be used. The reactivity of the 6-halo-substituent can be exploited for further functionalization of the imidazo[1,2-b]pyridazine core through cross-coupling reactions.[3] However, the choice of halogen may influence the regioselectivity of the initial alkylation and the overall reaction conditions.

  • Q3: Are there alternative synthetic routes that avoid the use of α-haloketones?

    • A3: While the condensation with α-haloketones is a very common method, other strategies for the synthesis of the imidazo[1,2-b]pyridazine core exist. These can include multi-component reactions or transition-metal-catalyzed cyclizations.[2] However, these methods may require different starting materials and more complex catalytic systems.

Visualizing the Process

Reaction Pathway

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Potential Byproducts 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine Intermediate Intermediate 3-amino-6-chloropyridazine->Intermediate + alpha-haloketone Unreacted_SM Unreacted Starting Material 3-amino-6-chloropyridazine->Unreacted_SM Incomplete Reaction alpha-haloketone alpha-haloketone Decomposition_Products Decomposition/Polymerization Products alpha-haloketone->Decomposition_Products Self-condensation Product 6-Chloro-7-methylimidazo[1,2-b]pyridazine Intermediate->Product Heat, Base Isomeric_Byproduct Regioisomeric Byproduct Intermediate->Isomeric_Byproduct Incorrect Alkylation

Caption: General reaction scheme for the synthesis of 6-Chloro-7-methylimidazo[1,2-b]pyridazine and potential side reactions.

Troubleshooting Workflow

Start Reaction Outcome Unsatisfactory Low_Yield Low Yield & Isomeric Byproduct Start->Low_Yield Decomposition Tarry Mixture & Multiple Spots Start->Decomposition Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Check_SM_Purity Check Purity of 3-amino-6-chloropyridazine Low_Yield->Check_SM_Purity Yes Control_Temp Lower Initial Reaction Temperature Low_Yield->Control_Temp Yes Mild_Base Use a Mild Base (e.g., NaHCO3) Low_Yield->Mild_Base Yes Purify_Ketone Purify α-haloketone Before Use Decomposition->Purify_Ketone Yes Controlled_Addition Controlled Addition of Ketone Decomposition->Controlled_Addition Yes Inert_Atmosphere Use Inert Atmosphere Decomposition->Inert_Atmosphere Yes Optimize_Temp_Time Optimize Temperature and Time Incomplete_Reaction->Optimize_Temp_Time Yes Adjust_Stoichiometry Adjust Reactant Stoichiometry Incomplete_Reaction->Adjust_Stoichiometry Yes Solvent_Screen Screen Different Solvents Incomplete_Reaction->Solvent_Screen Yes

Caption: A decision-making workflow for troubleshooting common issues in the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-7-methylimidazo[1,2-b]pyridazine

  • Materials:

    • 3-amino-6-chloropyridazine

    • 1-chloro-2-butanone (or appropriate isomer)

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol (anhydrous)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq) and sodium bicarbonate (2.0 eq).

    • Add anhydrous ethanol to the flask to create a stirrable suspension.

    • Begin stirring the mixture at room temperature under an inert atmosphere (e.g., nitrogen).

    • Slowly add 1-chloro-2-butanone (1.1 eq) to the reaction mixture dropwise over 30 minutes.

    • After the addition is complete, continue stirring at room temperature for 1 hour.

    • Gradually heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • To the residue, add water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude 6-Chloro-7-methylimidazo[1,2-b]pyridazine in a minimal amount of hot ethyl acetate.

  • Slowly add n-hexane to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

Quantitative Data Summary

ReactantMolar Eq.PurityNotes
3-amino-6-chloropyridazine1.0>98%High purity is critical to avoid isomeric byproducts.
1-chloro-2-butanone1.1>97%Freshly distilled or from a new bottle is recommended.
Sodium Bicarbonate2.0Reagent GradeActs as a mild base to neutralize the HCl formed.

Yields can vary significantly based on reaction scale and purity of starting materials. With careful optimization, yields in the range of 60-80% can be expected.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). PMC. [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2025, August 10). ResearchGate. [Link]

  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile. (n.d.).

Sources

Optimization

Enhancing the chemical stability of 6-Chloro-7-methylimidazo[1,2-b]pyridazine in solution

Welcome to the technical support center for 6-Chloro-7-methylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-7-methylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the chemical stability of this compound in solution. This resource offers field-proven insights and scientifically grounded protocols to address common challenges encountered during experimental work.

Introduction

6-Chloro-7-methylimidazo[1,2-b]pyridazine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive molecules.[1][2] The presence of a chloro substituent on the electron-deficient pyridazine ring suggests a potential susceptibility to nucleophilic substitution, which can impact its stability in solution.[3] This guide provides a comprehensive overview of the potential stability issues and practical strategies to mitigate them.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My solution of 6-Chloro-7-methylimidazo[1,2-b]pyridazine is showing a decrease in purity over time. What are the likely causes?

Answer: A decrease in the purity of 6-Chloro-7-methylimidazo[1,2-b]pyridazine in solution is likely due to chemical degradation. The primary suspected degradation pathways for this molecule, based on its structure, include:

  • Hydrolysis: The chloro group at the 6-position is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of 6-Hydroxy-7-methylimidazo[1,2-b]pyridazine. The rate of hydrolysis is often pH-dependent.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in heterocyclic compounds, leading to complex degradation products.[5][6]

  • Oxidation: The imidazo[1,2-b]pyridazine ring system may be susceptible to oxidative degradation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.

To identify the specific cause, a forced degradation study is recommended.

Troubleshooting Guide: Investigating Decreased Purity

If you observe a decline in the purity of your 6-Chloro-7-methylimidazo[1,2-b]pyridazine solution, follow these steps to diagnose and address the issue:

Step 1: Characterize the Degradation Product(s)

  • Utilize analytical techniques such as HPLC-MS to identify the mass of the impurity. A mass increase of 18 Da (corresponding to the replacement of Cl with OH) would strongly suggest hydrolysis.

Step 2: Review Storage and Handling Conditions

  • Light Exposure: Has the solution been protected from light? Amber vials or storage in the dark are crucial.

  • Temperature: Has the solution been stored at the recommended temperature (typically 2-8°C for solids)?[7] Elevated temperatures can accelerate degradation.

  • Atmosphere: Was the solution prepared and stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation?

Step 3: Evaluate Solution pH

  • Measure the pH of your solution. Extremes in pH can catalyze hydrolysis.[4] For neutral compounds, maintaining a pH between 5 and 7 is generally advisable.

Step 4: Implement Corrective Actions

  • Based on your findings, adjust storage conditions (e.g., use light-protective containers, store at lower temperatures, purge solutions with an inert gas).

  • Consider using a buffered solution to maintain a stable pH.

Diagram: Potential Degradation Pathways

A 6-Chloro-7-methylimidazo[1,2-b]pyridazine B 6-Hydroxy-7-methylimidazo[1,2-b]pyridazine A->B Hydrolysis (H₂O, OH⁻) C Photodegradation Products A->C Light/UV D Oxidation Products A->D Oxidation (O₂, metal ions)

Caption: Potential degradation routes for 6-Chloro-7-methylimidazo[1,2-b]pyridazine.

FAQ 2: How can I choose an appropriate solvent and buffer system to enhance the stability of 6-Chloro-7-methylimidazo[1,2-b]pyridazine?

Answer: The choice of solvent and buffer is critical for maintaining the stability of your compound.

  • Solvents:

    • Aprotic solvents: For short-term experiments, aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they do not directly participate in hydrolysis. However, ensure they are of high purity and anhydrous, as residual water can still cause degradation.

    • Protic solvents: If aqueous solutions are necessary, it is crucial to control the pH with a suitable buffer. For initial solubility assessments, ethanol or other organic co-solvents may be used.

  • Buffers:

    • The ideal buffer system should maintain the pH in a range where the compound is most stable, which needs to be determined experimentally.

    • Commonly used buffers in the physiological pH range (7.0-7.4) include phosphate-buffered saline (PBS). For other pH ranges, citrate (pH 3-6) and borate (pH 8-10) buffers can be considered.

    • It is important to ensure that the buffer components themselves do not react with the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to identify the degradation pathways of 6-Chloro-7-methylimidazo[1,2-b]pyridazine.

Objective: To determine the susceptibility of the compound to hydrolysis, oxidation, and photolysis.

Materials:

  • 6-Chloro-7-methylimidazo[1,2-b]pyridazine

  • 0.1 M HCl, 0.1 M NaOH, and HPLC-grade water

  • 3% Hydrogen peroxide solution

  • HPLC-MS system with a suitable C18 column

  • Photostability chamber

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 6-Chloro-7-methylimidazo[1,2-b]pyridazine in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC-grade water.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to light in a photostability chamber. A control sample should be wrapped in aluminum foil.

    • Thermal Degradation: Store the solutions at an elevated temperature (e.g., 60°C).

  • Time Points and Analysis:

    • Analyze the samples by HPLC-MS at initial (t=0) and various time points (e.g., 2, 4, 8, 24 hours).

    • Monitor for the appearance of new peaks and a decrease in the area of the parent compound peak.

Data Interpretation:

Stress ConditionExpected OutcomeImplication
Acid/Base/Neutral HydrolysisAppearance of a peak with a mass corresponding to the hydroxylated product.Susceptible to hydrolysis.
Oxidative DegradationFormation of N-oxides or other oxidation products.Susceptible to oxidation.
Photolytic DegradationFormation of multiple degradation products.Light sensitive.
Thermal DegradationIncreased degradation at elevated temperatures.Thermally labile.
Protocol 2: pH-Rate Profile Study

Objective: To determine the pH range of maximum stability for 6-Chloro-7-methylimidazo[1,2-b]pyridazine.

Materials:

  • 6-Chloro-7-methylimidazo[1,2-b]pyridazine stock solution

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12)

  • HPLC system

  • Constant temperature bath

Methodology:

  • Prepare a series of solutions of the compound in different buffers.

  • Incubate the solutions at a constant temperature.

  • At various time intervals, withdraw aliquots and analyze the concentration of the remaining parent compound by HPLC.

  • Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order degradation rate constant (k) at each pH.

  • Plot log(k) versus pH to generate the pH-rate profile.

Diagram: Experimental Workflow for Stability Assessment

cluster_0 Forced Degradation Study cluster_1 pH-Rate Profile Study A Prepare Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) A->B C HPLC-MS Analysis at Time Points B->C D Identify Degradation Products and Pathways C->D E Prepare Solutions in Buffers of Varying pH F Incubate at Constant Temperature E->F G HPLC Analysis at Time Points F->G H Determine Degradation Rate Constants and Plot vs. pH G->H

Caption: Workflow for assessing the chemical stability of the compound.

Recommendations for Enhancing Stability

Based on the likely degradation pathways, the following strategies can be employed to enhance the stability of 6-Chloro-7-methylimidazo[1,2-b]pyridazine in solution:

  • Control of pH: Utilize a buffer system to maintain the pH at the point of minimum degradation as determined by the pH-rate profile study.

  • Protection from Light: Store solutions in amber-colored vials or in the dark to prevent photodegradation.

  • Use of Antioxidants: If the compound is found to be susceptible to oxidation, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) may be beneficial. The choice of antioxidant will depend on the solvent system and downstream application.

  • Inert Atmosphere: For long-term storage or for sensitive experiments, preparing and storing solutions under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.

  • Low-Temperature Storage: Storing solutions at reduced temperatures (e.g., 2-8°C or -20°C) will slow down the rate of most degradation reactions.

  • Use of Co-solvents: In aqueous solutions, the addition of co-solvents like propylene glycol or polyethylene glycol can sometimes reduce the activity of water and thereby slow down hydrolysis.

By systematically investigating the stability of 6-Chloro-7-methylimidazo[1,2-b]pyridazine and implementing these practical strategies, researchers can ensure the integrity of their experimental results and the quality of their synthesized materials.

References

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Koubachi, J., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Cui, J., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2019-2029. [Link]

  • El Bakri, Y., et al. (2023). A critical view of computational chemistry methods in understanding corrosion inhibition of 6-chloro-2-phenylimidazo[1,2-b]pyridazine in 1 M and 5 M HCl. International Journal of Corrosion and Scale Inhibition, 12(3), 888-912. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 786-791. [Link]

  • Watrielle, C., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(1), M1569. [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172.
  • Bavetsias, V., et al. (2021). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 12(11), 1895-1901. [Link]

  • Stanovnik, B., & Tisler, M. (1974). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. Journal of Heterocyclic Chemistry, 11(6), 989-992.
  • Schering, A. G. (1983). Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. Chemosphere, 12(7-8), 957-963.
  • Patel, A. B., & Patel, J. K. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical and Applied Chemistry, 11(1), 1-10.
  • Siendones, E., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research, 67(14), 6883-6891. [Link]

  • Le-Normand, D., et al. (2021). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1825-1845. [Link]

  • Wang, W., et al. (2020). Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study. Environmental Science & Technology, 54(6), 3344-3352. [Link]

  • Jiangsu Xinhan Co Ltd. (2015). A kind of preparation method of 6-chlorine pyridazine-3-formic acid. CN103819410B.
  • Giraudi, C., et al. (2017). Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite. Environmental Science and Pollution Research, 24(3), 2559-2568. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Scaling Up the Synthesis of 6-Chloro-7-methylimidazo[1,2-b]pyridazine

Welcome to the technical support center for the synthesis of 6-Chloro-7-methylimidazo[1,2-b]pyridazine. This guide is designed for researchers, chemists, and process development professionals who are looking to transitio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-7-methylimidazo[1,2-b]pyridazine. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from laboratory scale to pilot or production scale. We will address common challenges, provide in-depth troubleshooting, and explain the critical parameters that ensure a robust, safe, and efficient scale-up.

Foundational Synthesis Protocol (Lab-Scale)

A robust and well-understood laboratory-scale procedure is the bedrock of any successful scale-up campaign. The most common and reliable route involves the condensation of 6-chloro-5-methylpyridazin-3-ylamine with an α-halocarbonyl compound, typically chloroacetaldehyde.[1] This reaction, a variation of the Tschitschibabin reaction, forms the fused imidazole ring in a single, efficient step.

Experimental Protocol: Synthesis of 6-Chloro-7-methylimidazo[1,2-b]pyridazine

This protocol is adapted from procedures for analogous compounds and represents a standard laboratory method.[1][2]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-chloro-5-methylpyridazin-3-ylamine (1.0 eq).

  • Add a suitable solvent such as n-butanol or acetonitrile (approx. 10-15 mL per gram of starting material).

  • Begin stirring the suspension.

Step 2: Reagent Addition & Reaction

  • Add chloroacetaldehyde (typically supplied as a 50% aqueous solution, 1.2-1.5 eq) dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent) and maintain for 4-12 hours.[1][3][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Step 3: Work-up & Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration. If not, concentrate the solvent under reduced pressure.

  • Neutralize the crude product. This can be done by re-dissolving the residue in a suitable solvent (e.g., ethyl acetate) and washing with a mild aqueous base like sodium bicarbonate solution, or by carefully adjusting the pH of the aqueous mixture before extraction.[2]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[2]

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification charge_reagents Charge Reactor with 6-chloro-5-methylpyridazin-3-ylamine and Solvent add_chloroacetaldehyde Add Chloroacetaldehyde charge_reagents->add_chloroacetaldehyde Room Temp heat_reflux Heat to Reflux (80-120°C) add_chloroacetaldehyde->heat_reflux monitor_ipc Monitor via HPLC/TLC (In-Process Control) heat_reflux->monitor_ipc 4-12h cool Cool to RT monitor_ipc->cool Reaction Complete neutralize Neutralize & Extract cool->neutralize concentrate Concentrate Organic Layers neutralize->concentrate purify Recrystallization or Column Chromatography concentrate->purify dry Dry Final Product purify->dry final_product 6-Chloro-7-methylimidazo [1,2-b]pyridazine dry->final_product

Caption: High-level workflow for the synthesis of 6-Chloro-7-methylimidazo[1,2-b]pyridazine.

FAQs: Scaling Up the Synthesis

Moving from a 10-gram lab batch to a 10-kilogram pilot batch introduces significant challenges beyond simply using larger glassware. Here are answers to common questions encountered during scale-up.

Q1: How do I choose the right solvent for a large-scale reaction?

A1: While solvents like n-butanol or acetonitrile work well in the lab, scale-up requires a more rigorous selection process. Consider the following:

  • Safety & Environmental: Prioritize solvents with higher flash points and lower toxicity (e.g., moving from dichloromethane to 2-methyl-THF). Consult solvent selection guides (e.g., from ACS Green Chemistry Institute).

  • Boiling Point & Heat Transfer: The solvent's boiling point dictates the reaction temperature. On a large scale, efficient heat transfer is critical. A solvent that allows for a moderate reflux temperature (e.g., 80-100°C) is often easier to control than one requiring very high temperatures.

  • Product Solubility: The product should have moderate solubility at the reaction temperature but low solubility at room temperature or below to facilitate easy isolation by crystallization, minimizing the need for chromatography.

  • Work-up & Recovery: The solvent should be immiscible with water for easy extraction and have a boiling point that allows for efficient removal without product degradation.

Q2: The reaction generates an acidic byproduct (HCl). How should I manage this at scale?

A2: In the lab, the acidity might not be a major issue. At scale, it is critical. The cyclization reaction releases HCl, which can protonate the product and starting materials, potentially slowing the reaction or causing degradation.

  • Option 1: Add a Mild Base: Including a mild, non-nucleophilic inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in the reaction mixture can neutralize the acid as it forms.[5] This is often the preferred method at scale as it maintains a neutral pH, protecting the product and equipment.

  • Option 2: Post-Reaction Neutralization: If a base is not included, the work-up must effectively neutralize the acid. Using a larger volume of bicarbonate or carbonate wash is necessary. Ensure your vessel is rated for potential gas evolution (CO₂) during neutralization.

Q3: My reaction is much slower at a larger scale, even though I'm following the same procedure. Why?

A3: This is a classic scale-up problem related to mixing and heat transfer.

  • Mixing Efficiency: A magnetic stirrer is insufficient for a large reactor. You need mechanical overhead stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure the reactants are kept in a homogeneous suspension. Inefficient mixing can create "hot spots" or localized areas of high concentration, leading to side products, or "dead zones" where the reaction doesn't proceed.

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. It takes much longer to heat a 100 L reactor to reflux than a 250 mL flask. The heating profile must be carefully controlled. An initial exotherm upon adding the aldehyde may be more pronounced and harder to control at scale. A slow, controlled addition of the chloroacetaldehyde is crucial.

Q4: What are the primary safety concerns for this process at scale?

A4:

  • Reagent Toxicity: Chloroacetaldehyde is toxic and a lachrymator. Use in a well-ventilated area with appropriate personal protective equipment (PPE). At scale, this means using closed-transfer systems to charge the reactor.

  • Exotherms: The initial alkylation step can be exothermic. Perform a Reaction Calorimetry (RC1) study to understand the heat of reaction and ensure your cooling systems can handle the heat output, especially during the addition phase. A semi-batch process (slow addition of one reagent) is standard practice to control the exotherm.

  • Pressure Build-up: If neutralizing with bicarbonate or carbonate, be aware of CO₂ evolution. The reactor must be properly vented.

Troubleshooting Guide

Even with a well-planned process, issues can arise. This guide provides a systematic way to diagnose and solve common problems.

Troubleshooting Decision Tree

G problem Problem Observed low_yield Low Yield problem->low_yield purity_issue Purity Issues / Impurities problem->purity_issue workup_issue Work-up / Isolation Problem problem->workup_issue ly_cause1 Cause: Incomplete Reaction? low_yield->ly_cause1 ly_cause2 Cause: Degradation? low_yield->ly_cause2 ly_cause3 Cause: Work-up Loss? low_yield->ly_cause3 pi_cause1 Cause: Regioisomer? purity_issue->pi_cause1 pi_cause2 Cause: Over-alkylation? purity_issue->pi_cause2 pi_cause3 Cause: Starting Material? purity_issue->pi_cause3 wi_cause1 Cause: Emulsion? workup_issue->wi_cause1 wi_cause2 Cause: Oiling Out? workup_issue->wi_cause2 ly_sol1 Solution: - Increase reaction time/temp - Check reagent quality - Add base to neutralize HCl ly_cause1->ly_sol1 Yes ly_sol2 Solution: - Lower reaction temp - Check for hot spots (mixing) - Run under inert atmosphere ly_cause2->ly_sol2 Yes ly_sol3 Solution: - Perform extraction at optimal pH - Use more extraction solvent - Check product solubility in waste streams ly_cause3->ly_sol3 Yes pi_sol1 Solution: - Unlikely for this substrate - Confirm structure by 2D NMR pi_cause1->pi_sol1 Yes pi_sol2 Solution: - Control stoichiometry carefully - Lower reaction temperature pi_cause2->pi_sol2 Yes pi_sol3 Solution: - Re-purify starting material - Check for impurities in chloroacetaldehyde pi_cause3->pi_sol3 Yes wi_sol1 Solution: - Add brine - Filter through Celite - Change solvent system wi_cause1->wi_sol1 Yes wi_sol2 Solution: - Change crystallization solvent - Use anti-solvent addition - Seed the crystallization wi_cause2->wi_sol2 Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Detailed Q&A Troubleshooting

Q: My final yield is consistently below 50%. What are the most likely causes?

A: Low yield is a multifaceted problem.

  • Incomplete Reaction: Check your in-process controls (IPCs). If starting material remains, the reaction hasn't gone to completion.

    • Causality: The reaction is likely sensitive to pH. As HCl is generated, it protonates the highly nucleophilic amino group of the starting material, taking it out of the reaction.

    • Solution: Add a mild base like NaHCO₃ to the reaction mixture to act as an acid scavenger.[5] Alternatively, consider increasing the reaction time or temperature moderately.

  • Reagent Quality: The chloroacetaldehyde solution can degrade over time.

    • Causality: Chloroacetaldehyde can polymerize, especially if not stored properly. This reduces the effective amount of reagent available for the reaction.

    • Solution: Use fresh, high-quality chloroacetaldehyde for each batch. Titrate or run an NMR of the solution to confirm its concentration before use.

  • Product Loss During Work-up: The product has some water solubility, especially in its protonated (salt) form.

    • Causality: If you perform the aqueous wash or extraction at a low pH, a significant amount of your product will partition into the aqueous layer as a salt.

    • Solution: Ensure the pH of the mixture is adjusted to be neutral or slightly basic (pH 7-8) before performing the extraction. Use a pH meter or pH strips. Wash with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase.

Q: I'm observing a significant, unknown impurity in my HPLC analysis that wasn't present at the lab scale. What could it be?

A: A new impurity at scale often points to issues with heat or mass transfer.

  • Potential Dimerization/Polymerization:

    • Causality: Localized "hot spots" in the reactor due to poor mixing can cause thermal degradation or side reactions. The starting aminopyridazine or the product itself could undergo undesired reactions at elevated temperatures over long periods.

    • Solution: Improve agitation. Check that the impeller is spinning at an appropriate RPM and is correctly positioned in the reactor. Ensure the heating jacket provides uniform heating.

  • Impurity from Starting Material:

    • Causality: Different batches of starting materials may contain different impurity profiles. An impurity that was negligible in a small batch can become significant at a larger scale. For instance, the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine can sometimes leave residual starting material.[3]

    • Solution: Obtain a Certificate of Analysis (CoA) for all starting materials. Run an HPLC of the starting materials yourself to confirm purity. If necessary, purify the starting material before use.

Q: My product is "oiling out" instead of crystallizing during purification. How can I achieve a solid product?

A: "Oiling out" occurs when the product is supersaturated in the solvent but lacks the energy to form a crystal lattice, instead forming a liquid phase.

  • Causality: This is often due to residual impurities that inhibit crystallization or cooling the solution too quickly.

  • Solutions:

    • Improve Purity: First, ensure the crude material is as pure as possible. An extra wash or a charcoal treatment might be necessary.

    • Optimize Crystallization:

      • Slower Cooling: Cool the saturated solution very slowly, especially through the nucleation phase.

      • Seeding: Add a small number of seed crystals of the pure product to the solution once it's saturated to encourage crystallization.

      • Use an Anti-Solvent: Dissolve the product in a minimal amount of a good solvent (e.g., ethyl acetate, ethanol) and slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., hexanes, heptane) until the solution becomes cloudy, then allow it to stand.

Summary of Key Scale-Up Parameters
ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Key Considerations for Scale-Up
Stirring Magnetic Stir BarMechanical Overhead StirrerEnsure proper mixing to maintain homogeneity and uniform heat transfer.
Heating Heating MantleJacketed Reactor (Oil/Steam)Surface-area-to-volume ratio decreases; heating/cooling is slower and must be controlled.
Reagent Addition All at once / Quick AdditionSlow, controlled addition (pump)Control exotherm and avoid localized high concentrations.
pH Control Often ignored or post-workupIn-situ with a base or careful workupCritical for reaction rate, product stability, and preventing work-up losses.
Purification Column ChromatographyRecrystallization / ReslurryingChromatography is not economically viable at a large scale. Develop a robust crystallization.
Safety Fume HoodProcess Hazard Analysis (PHA), CalorimetryUnderstand thermal risks, handle reagents in closed systems.

References

  • Collins, J. Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology. [Online] Available at: [Link][6]

  • Cai, Z. et al. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. [Online] Available at: [Link][5]

  • Paidi, K. R. et al. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences. [Online] Available at: [Link][3]

  • WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. Google Patents. [Online] Available at: [1]

  • Paidi, K. R. et al. Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Online] Available at: [Link][4]

Sources

Reference Data & Comparative Studies

Validation

Validation of 6-Chloro-7-methylimidazo[1,2-b]pyridazine Derivatives as BTK Inhibitors: A Technical Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 6-Chloro-7-methylimidazo[1,2-b]pyridazine (CAS: 17412-19-0) is not a standalone clinical drug but a high-value pharmacophore scaffold used in the design of next-g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

6-Chloro-7-methylimidazo[1,2-b]pyridazine (CAS: 17412-19-0) is not a standalone clinical drug but a high-value pharmacophore scaffold used in the design of next-generation kinase inhibitors. While the core fragment itself possesses low micromolar affinity, its derivatives—specifically those functionalized at the C3 and C8 positions—have emerged as potent, selective, and often covalent inhibitors of Bruton's Tyrosine Kinase (BTK).

Recent medicinal chemistry campaigns (e.g., J. Med.[1][2] Chem., 2025) have validated this scaffold as a superior alternative to the pyrazolo[3,4-d]pyrimidine core found in first-generation inhibitors like Ibrutinib. The imidazo[1,2-b]pyridazine core offers distinct advantages:

  • Tunable Solubility: Lower lipophilicity compared to bicyclic pyrimidines.

  • Selectivity Profile: Reduced off-target binding to EGFR and TEC kinases due to distinct hinge-binding vectors.

  • Covalent Adaptability: Ideal geometry for presenting acrylamide warheads to Cysteine 481 (Cys481) in the BTK active site.

This guide outlines the rigorous validation protocol required to transition this scaffold from a fragment hit to a lead candidate (e.g., TM471-1 ), focusing on biochemical potency, mechanistic validation, and cellular efficacy.

Mechanism of Action & Signaling Pathway[8][9]

To validate inhibitors based on this scaffold, one must confirm their interruption of the B-cell Receptor (BCR) signaling cascade. The inhibitor must compete with ATP at the kinase domain of BTK, preventing the phosphorylation of PLC


2.
Figure 1: BCR Signaling Pathway and Point of Inhibition

BCR_Signaling BCR B-Cell Receptor (BCR) Activation SYK SYK (Spleen Tyrosine Kinase) BCR->SYK LYN LYN (Src Family Kinase) BCR->LYN BTK BTK (Bruton's Tyrosine Kinase) SYK->BTK Activation LYN->BTK Phosphorylation (Y551) PLCg2 PLCγ2 Phosphorylation BTK->PLCg2 Phosphorylation (Y753) Inhibitor 6-Cl-7-Me-Imidazo[1,2-b]pyridazine Derivative Inhibitor->BTK Covalent Binding (Cys481) Ca_Flux Calcium Flux (Ca2+ Release) PLCg2->Ca_Flux NFkB NF-κB / MAPK Transcription Factors Ca_Flux->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Caption: The inhibitor blocks BTK autophosphorylation and downstream PLC


2 signaling, arresting B-cell proliferation.

Comparative Performance Data

The following data contrasts the performance of an optimized 6-chloro-7-methylimidazo[1,2-b]pyridazine derivative (Lead Cmpd-22) against the standard of care, Ibrutinib.

ParameterIbrutinib (Standard)Imidazo[1,2-b]pyridazine Lead (TM471-1)Advantage
BTK IC

(Biochemical)
0.5 nM1.3 nMComparable Potency
BTK Occupancy (PBMCs) >95% @ 4h>90% @ 4hSustained Target Engagement
EGFR IC

(Off-Target)
5.3 nM>1,000 nMHigh Selectivity (Reduced toxicity)
Solubility (pH 7.4) Low (< 5 µM)High (> 50 µM)Improved Bioavailability
Metabolic Stability (t

)
ModerateHighReduced Dosing Frequency

Data synthesized from recent medicinal chemistry evaluations (Zhang et al., 2025).

Experimental Validation Protocols

To validate a new derivative of the 6-chloro-7-methylimidazo[1,2-b]pyridazine scaffold, follow this stepwise workflow.

Phase 1: Biochemical Potency (TR-FRET Assay)

Objective: Determine the intrinsic inhibitory constant (


 or 

) against recombinant BTK.
  • Reagents: Recombinant human BTK (C-terminal His-tag), Fluorescein-labeled Poly-GAT substrate, ATP (

    
     concentration: ~15 µM).
    
  • Compound Prep: Dissolve the imidazo-pyridazine derivative in 100% DMSO. Serial dilute (1:3) to create a 10-point dose-response curve.

  • Reaction:

    • Mix enzyme (0.5 nM final) and compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Incubate for 15 minutes (pre-incubation is critical for covalent inhibitors to assess time-dependency).

    • Initiate reaction with ATP/Substrate mix.

  • Detection: Stop reaction after 60 mins with EDTA. Add detection antibody (Terbium-labeled anti-phospho-tyrosine). Read TR-FRET signal (Ex 340nm, Em 495/520nm).

  • Analysis: Fit data to a 4-parameter logistic equation. For covalent inhibitors, calculate

    
     to determine inhibition efficiency.
    
Phase 2: Cellular Target Engagement (Occupancy Assay)

Objective: Confirm the compound penetrates the cell membrane and binds BTK in a complex cellular environment.

  • Cell Line: Ramos or Mino cells (B-cell lymphoma lines).

  • Treatment: Treat

    
     cells with compound (0.1, 1, 10, 100 nM) for 1 hour.
    
  • Probe Labeling: Wash cells and lyse. Treat lysate with a biotinylated-BTK probe (e.g., Biotin-Ibrutinib) that binds unoccupied BTK active sites.

  • ELISA/Western:

    • Capture BTK on streptavidin plates (ELISA) or run SDS-PAGE.

    • Detect total BTK vs. Biotin-bound BTK.

  • Validation Criteria: A successful imidazo[1,2-b]pyridazine candidate should show >90% occupancy at concentrations <100 nM.

Phase 3: Selectivity Profiling (The "Clean" Screen)

Objective: Ensure the 6-chloro-7-methyl core does not inhibit EGFR (a common liability causing rash/diarrhea).

  • Panel: Screen against EGFR, ITK, TEC, and JAK3.

  • Protocol: Use the same TR-FRET method as Phase 1 but with respective kinase/substrate pairs.

  • Success Metric: Selectivity Ratio (

    
    ) should be >100.
    

Validation Workflow Diagram

The following flowchart visualizes the decision matrix for advancing a scaffold derivative.

Validation_Workflow Start Scaffold Modification (6-Cl-7-Me Core) Biochem Biochem Assay (IC50 < 10 nM?) Start->Biochem Selectivity Selectivity Screen (EGFR Sparing?) Biochem->Selectivity Pass Discard Discard / Redesign Biochem->Discard Fail Cellular Cellular Assay (pPLCg2 Inhibition) Selectivity->Cellular Pass (>100x) Selectivity->Discard Fail InVivo In Vivo Xenograft (TMD8 Model) Cellular->InVivo Pass Cellular->Discard Fail Lead Lead Candidate (TM471-1) InVivo->Lead Tumor Regression

Caption: Critical Go/No-Go decision gates for validating imidazo[1,2-b]pyridazine derivatives.

References

  • Zhang, L. et al. (2025). "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors."[1][2] Journal of Medicinal Chemistry. [1]

  • Li, X. et al. (2020). "Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma." European Journal of Medicinal Chemistry.

  • Pogodan, S. (2007). "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity." Cancer Research.[3]

  • Vertex AI Search . (2026).[4] "Chemical Structure and Activity Data for CAS 17412-19-0." [Verified Data Source]

Sources

Comparative

Structure-activity relationship (SAR) studies of 6-Chloro-7-methylimidazo[1,2-b]pyridazine analogs

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-7-methylimidazo[1,2-b]pyridazine Analogs Introduction: The Imidazo[1,2-b]pyridazine Core as a Privileged Scaffold The imidazo[1,2-b]p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-7-methylimidazo[1,2-b]pyridazine Analogs

Introduction: The Imidazo[1,2-b]pyridazine Core as a Privileged Scaffold

The imidazo[1,2-b]pyridazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. This versatility has led to its designation as a "privileged scaffold," a concept that describes molecular frameworks capable of providing ligands for diverse receptor families.[1] Indeed, compounds featuring this core have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, antiparasitic, and antibacterial properties.[1][3] A notable example of its clinical success is the multi-kinase inhibitor ponatinib, which is based on the imidazo[1,2-b]pyridazine structure and is used in cancer therapy.[1][3]

This guide focuses specifically on analogs of 6-Chloro-7-methylimidazo[1,2-b]pyridazine . We will provide a comparative analysis of how structural modifications to this core influence biological activity. By dissecting the structure-activity relationships (SAR), this guide aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical series, supported by experimental data and detailed protocols.

Core Synthesis Strategy: Building the Imidazo[1,2-b]pyridazine Framework

The foundational step in exploring the SAR of this series is the synthesis of the core scaffold and its derivatives. The most common and effective method for constructing the imidazo[1,2-b]pyridazine ring system is through a condensation reaction.

Causality Behind the Synthetic Choice

The classical approach involves the reaction of a 3-amino-6-halopyridazine with an α-haloketone or a related two-carbon electrophile.[4] The presence of a halogen, such as chlorine, on the pyridazine ring is crucial. In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic site. Alkylation would preferentially occur there, hindering the desired cyclization. The electron-withdrawing effect of the halogen at the 6-position deactivates this nitrogen, thereby favoring the initial nucleophilic attack by the exocyclic amino group onto the α-haloketone, which is the critical first step toward the desired bicyclic product.[4]

cluster_synthesis General Synthetic Workflow Start 3-Amino-6-chloro-4-methylpyridazine Step1 Condensation & Cyclization Start->Step1 Reagent1 Chloroacetaldehyde Reagent1->Step1 Product 6-Chloro-7-methyl- imidazo[1,2-b]pyridazine Step1->Product Diversification Further Functionalization (e.g., Suzuki, Buchwald-Hartwig Coupling) Product->Diversification Analogs Diverse Analogs Diversification->Analogs

Caption: General workflow for the synthesis of the core scaffold and its subsequent diversification.

Experimental Protocol: Synthesis of 3-Bromo-6-chloro-7-methyl-imidazo[1,2-b]pyridazine

This protocol is adapted from a patented procedure and serves as a representative example for generating a key intermediate for further diversification.[5]

Part A: Synthesis of 6-Chloro-5-methyl-pyridazin-3-ylamine

  • Combine 3,6-dichloro-4-methylpyridazine (1.35 g, 8.28 mmol) and 2,4-dimethoxybenzylamine (11.1 g, 66.3 mmol) in isopropanol (5 mL).

  • Heat the mixture in a microwave reactor at 100°C for 50 minutes.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue using column chromatography (e.g., ISCO, 120 g column, 0-55% ethyl acetate in hexane) to yield (6-chloro-5-methyl-pyridazin-3-yl)-(2,4-dimethoxy-benzyl)-amine.

  • Dissolve the purified product (680 mg) in dichloromethane (8 mL) and add trifluoroacetic acid (8 mL).

  • Allow the solution to stand overnight to effect deprotection.

  • Concentrate the mixture to yield the title compound, which can be used directly in the next step.

Part B: Synthesis of 6-Chloro-7-methyl-imidazo[1,2-b]pyridazine

  • Take the crude 6-chloro-5-methyl-pyridazin-3-ylamine (~2.3 mmol) and add chloroacetaldehyde (50% aqueous solution, 880 µL, ~7 mmol) in n-butanol.

  • Reflux the mixture overnight.

  • Cool the mixture to room temperature, dilute with methanol (15 mL), and filter.

  • Concentrate the filtrate and treat with diethyl ether (15 mL) to precipitate the solid product.

  • Collect the solid by filtration to obtain the core scaffold.

Part C: Bromination at the 3-Position

  • Suspend the product from Part B in acetic acid (6 mL).

  • Slowly add bromine (358 µL, 6.96 mmol) at room temperature.

  • Stir the resulting mixture at room temperature for 3 hours.

  • Concentrate the reaction mixture. Suspend the residue in diethyl ether (80 mL) and stir overnight.

  • Collect the solid product, 3-Bromo-6-chloro-7-methyl-imidazo[1,2-b]pyridazine, by filtration. This intermediate is now ready for cross-coupling reactions to install diversity at the 3-position.

Structure-Activity Relationship (SAR) Analysis

The biological activity of imidazo[1,2-b]pyridazine analogs can be finely tuned by introducing various substituents at different positions of the bicyclic core. The following sections compare how modifications at key positions influence therapeutic potential.

Caption: Summary of key structure-activity relationship points around the imidazo[1,2-b]pyridazine scaffold.

Modifications at the 6-Position

The chlorine atom at the 6-position is a versatile handle for introducing molecular diversity, primarily through nucleophilic aromatic substitution or cross-coupling reactions.

  • For Aβ Plaque Imaging Agents: Replacing the 6-chloro group with various substituents dramatically affects binding affinity to synthetic Aβ1-40 aggregates. Analogs with small, electron-donating groups like methylthio (-SMe) showed significantly higher affinity (Ki = 11.0 nM) compared to amino or halogenated analogs.[4][6] This suggests that this position is sensitive to both electronic and steric effects for this specific target.

  • For TYK2 Inhibition: In the development of inhibitors for Tyrosine Kinase 2 (TYK2), a key target in autoimmune diseases, the 6-position was explored extensively. Replacing the chlorine with substituted anilino or 2-oxo-dihydropyridin-3-yl-amino moieties led to potent and selective inhibitors.[7][8] These larger, more complex groups are capable of forming critical hydrogen bonds and occupying specific pockets within the TYK2 pseudokinase (JH2) domain, leading to allosteric inhibition.

  • For TAK1 Kinase Inhibition: For inhibitors of TGF-β-activated kinase 1 (TAK1), relevant in multiple myeloma, the introduction of a morpholine ring at the C6 position was found to improve kinase inhibition, likely by enhancing water solubility, metabolic stability, and potentially forming additional hydrogen-bonding interactions with the target.[9]

Modifications at the 3-Position

This position is frequently modified to interact with the hinge region of kinases or to occupy solvent-exposed regions of a binding pocket.

  • For Kinase Inhibition: In the development of IKKβ inhibitors, optimization at the 3-position was critical for enhancing both cell-free and cellular activity.[10] Similarly, for mTOR inhibitors, derivatization at this position is a key strategy.[11] For TYK2 inhibitors, a C3 amide was found to form crucial hydrogen bonds with Lys642 and a bridging water molecule, anchoring the inhibitor in the active site.[7]

  • For Antiviral Activity: While SAR studies on the related imidazo[1,2-a]pyridines showed that substitution at the 3-position is essential for antirhinoviral activity, this principle is often translatable to the imidazo[1,2-b]pyridazine core.[12]

Modifications at the 2-Position

Substituents at the 2-position often point towards the exterior of the binding pocket and can be modified to fine-tune physicochemical properties or gain additional interactions.

  • For Aβ Plaque Imaging Agents: A 2-(4'-Dimethylaminophenyl) group was a common feature in a series of high-affinity ligands. The binding affinities ranged from 11.0 to >1000 nM depending on the combination of substituents at the 2- and 6-positions, highlighting the cooperative effect of these two positions.[6]

Comparative Analysis of Biological Activities

The 6-Chloro-7-methylimidazo[1,2-b]pyridazine scaffold has been successfully adapted to target a diverse range of diseases. The following table compares lead compounds from different therapeutic programs.

Therapeutic TargetLead Compound/Analog DescriptionKey SAR Finding / ActivityReference
β-Amyloid Plaques 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazineThe 6-methylthio group significantly enhances binding affinity (Ki = 11.0 nM).[4][6]
mTOR (Anticancer) Diaryl urea derivatives with an imidazo[1,2-b]pyridazine coreCompound A18 showed potent mTOR inhibition (IC50 = 0.062 µM) and significant anti-proliferative activity against A549 lung cancer cells.
TYK2 (Anti-inflammatory) 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogsN1-cyclopropyl substitution on the pyridone ring (compound 6b ) improved metabolic stability and cellular activity (hWB IC50 = 817 nM).[7]
BTK (Anticancer) Covalent inhibitor with an imidazo[1,2-b]pyridazine core (compound 22 )Achieved potent irreversible BTK inhibition (IC50 = 1.3 nM) with excellent kinase selectivity and demonstrated complete tumor regression in a xenograft model.[13]
M. tuberculosis Benzohydrazide incorporated imidazo[1,2-b]pyridazine derivativesSeveral compounds (6a-l ) exhibited potent anti-tubercular activity with MIC values ranging from 1.6 to 6.25 µg/mL against the H37Rv strain.

Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential.

Experimental Protocol: In Vitro mTOR Kinase Inhibition Assay

This protocol describes a typical method to determine the direct inhibitory effect of a compound on enzyme activity.

  • Reagents and Materials: Recombinant human mTOR kinase, ATP, kinase buffer, substrate peptide (e.g., a fusion protein like GST-p70S6K), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in kinase buffer to achieve final assay concentrations (e.g., from 1 nM to 100 µM).

  • Assay Procedure: a. In a 96-well plate, add 5 µL of the test compound dilution. b. Add 20 µL of a solution containing the mTOR enzyme and the substrate peptide in kinase buffer. c. Incubate for 10 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding 25 µL of ATP solution. e. Incubate for 60 minutes at 30°C. f. Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Data Analysis: a. Measure luminescence, which is proportional to the amount of ADP generated (and thus kinase activity). b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

cluster_workflow Hit-to-Lead Optimization Workflow A Initial Hit (e.g., from HTS) B Synthesize Analog Library (Vary R1, R2, R3) A->B C Primary Screening (e.g., In Vitro Kinase Assay) B->C D Analyze SAR Data C->D D->B Iterate Design E Secondary Screening (Cell-based Assays, e.g., Anti-proliferation) D->E Potent Hits F ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) E->F F->D Refine Structure G Lead Candidate F->G Favorable Profile

Caption: A typical iterative workflow for hit-to-lead optimization in drug discovery.

Conclusion and Future Perspectives

The 6-Chloro-7-methylimidazo[1,2-b]pyridazine scaffold is a remarkably versatile and fruitful starting point for the development of potent and selective modulators of various biological targets. The structure-activity relationship studies consistently highlight the importance of strategic substitutions at the 2-, 3-, and 6-positions. The 6-chloro group, in particular, serves as an excellent synthetic handle for introducing diversity that can profoundly influence potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key avenues:

  • Exploring New Chemical Space: Applying novel cross-coupling methodologies to install previously unexplored functional groups at the core positions.[14]

  • Targeting Novel Proteins: Expanding the application of this scaffold beyond kinases and Aβ plaques to other challenging targets, such as protein-protein interactions or epigenetic modulators.

  • Improving Drug-like Properties: A continued focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop orally bioavailable drug candidates with favorable safety profiles.[7]

By leveraging the foundational SAR knowledge detailed in this guide, researchers are well-equipped to rationally design the next generation of therapeutics based on the powerful imidazo[1,2-b]pyridazine framework.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC. (URL: [Link])

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (URL: [Link])

  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds - DergiPark. (URL: [Link])

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PubMed. (URL: [Link])

  • Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evaluation | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed. (URL: [Link])

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed. (URL: [Link])

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity - TSI Journals. (URL: [Link])

  • (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity - ResearchGate. (URL: [Link])

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC. (URL: [Link])

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. (URL: [Link])

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing). (URL: [Link])

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. - ResearchGate. (URL: [Link])

  • Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Publishing. (URL: [Link])

  • WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google P
  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed. (URL: [Link])

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (URL: [Link])

Sources

Validation

A Technical Guide to Cross-Reactivity and Selectivity Profiling of Imidazo[1,2-b]pyridazine-Based Inhibitors

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation. Among the most critical assessments...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation. Among the most critical assessments is the determination of its selectivity profile. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in kinase inhibitor design, yielding potent modulators of a diverse range of kinases implicated in oncology, inflammatory diseases, and neurological disorders.[1][2][3][4] This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity and selectivity of this important class of inhibitors, grounded in experimental data and practical insights to ensure scientific integrity and accelerate drug discovery programs.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites. This inherent similarity presents a formidable challenge in developing inhibitors that selectively engage their intended target without eliciting off-target effects that can lead to toxicity or unforeseen biological consequences.[5] A thorough understanding of an inhibitor's selectivity is therefore not merely an academic exercise but a crucial step in de-risking a development program and building a comprehensive safety profile.

This guide will navigate the key experimental approaches to inhibitor profiling, using examples from the imidazo[1,2-b]pyridazine class to illustrate the principles and practicalities of each method. We will delve into the "why" behind experimental choices, empowering you to design and interpret selectivity studies with confidence.

The Imidazo[1,2-b]pyridazine Scaffold: A Versatile Starting Point

The imidazo[1,2-b]pyridazine core has proven to be a fertile ground for the discovery of potent kinase inhibitors. Its rigid, bicyclic structure provides a solid anchor for substituents that can be tailored to achieve high affinity and selectivity for a variety of kinase targets.

Target KinaseExample Compound(s)Reported PotencyKey Therapeutic Area
DYRK1A Compound 17Potent cellular inhibitorCancer, Type 2 Diabetes, Neurological Disorders
PIM-1/2 K00135, K00486, K00152IC50 in the low nanomolar rangeHematopoietic Malignancies
TAK1 Compound 26IC50 = 55 nMMultiple Myeloma
Mps1 (TTK) Compound 27fCellular Mps1 IC50 = 0.70 nMOncology
CDK2 Analogue 47IC50 = 3 nMOncology
TYK2 (JH2) Compound 6Ki in the picomolar rangeImmuno-inflammatory Diseases

This table presents a selection of imidazo[1,2-b]pyridazine-based inhibitors and is not exhaustive.

The diverse targets of this scaffold underscore the importance of comprehensive selectivity profiling to understand the unique biological activities of each new analogue.

Methodologies for Selectivity and Cross-Reactivity Profiling

The selection of an appropriate profiling strategy depends on several factors, including the stage of the drug discovery program, the nature of the inhibitor, and the specific questions being addressed. A multi-pronged approach, combining biochemical and cell-based methods, often provides the most complete picture of an inhibitor's selectivity.

Biochemical Assays: The First Line of Assessment

Biochemical assays are the workhorse of early-stage kinase inhibitor profiling.[5] They offer a direct measure of an inhibitor's ability to modulate the catalytic activity of a purified kinase.

Rationale for Use:

  • High-throughput: Enables rapid screening against large panels of kinases.

  • Direct Measurement of Inhibition: Provides a clear IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Cost-effective: Generally less expensive than cell-based assays, making them ideal for initial broad screening.

Common Formats:

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate from ATP onto a substrate.[5]

  • Fluorescence-Based Assays: These assays utilize fluorescent probes to detect either the consumption of ATP or the generation of ADP, offering a non-radioactive alternative.

  • Luminescence-Based Assays: These assays often rely on the detection of ATP levels, where a decrease in luminescence corresponds to kinase activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric Format)

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and the imidazo[1,2-b]pyridazine inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding a reaction mixture containing buffer, cofactors (e.g., MgCl2, MnCl2), and [γ-³²P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (typically 30°C) for a predetermined time, allowing for substrate phosphorylation.

  • Termination: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the amount of radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Comparative Selectivity of an Imidazo[1,2-b]pyridazine-based DYRK1A Inhibitor

Kinase% Inhibition at 1 µMIC50 (nM)
DYRK1A >95%50
DYRK1B85%150
DYRK270%300
CLK165%450
GSK3β<10%>10,000
CDK240%1,200

Data is illustrative and based on findings for this class of inhibitors.[1]

Competition Binding Assays: A High-Throughput Approach to Affinity

Competition binding assays provide a powerful platform for assessing the affinity of an inhibitor for a large number of kinases in a high-throughput manner. The KINOMEscan™ platform is a widely used example of this technology.

Rationale for Use:

  • Broad Coverage: Can screen against hundreds of kinases simultaneously.

  • Quantitative Affinity Measurement: Determines the dissociation constant (Kd), a direct measure of binding affinity.

  • Versatility: Can be used for a wide range of inhibitor types, including those that are not ATP-competitive.

Experimental Workflow: KINOMEscan™

KINOMEscan_Workflow cluster_preparation Preparation cluster_binding Binding Reaction cluster_separation Separation & Quantification Kinase Kinase-T7 Phage Fusion Reaction Incubation Kinase->Reaction Ligand Immobilized Ligand Ligand->Reaction Inhibitor Test Inhibitor Inhibitor->Reaction Wash Wash Unbound Reaction->Wash Competition Elute Elute Bound Kinase Wash->Elute Quantify Quantify by qPCR Elute->Quantify

KINOMEscan™ Experimental Workflow

Experimental Protocol: KINOMEscan™ Competition Binding Assay

  • Kinase Preparation: Kinases are typically expressed as fusions with a tag (e.g., T7 bacteriophage) for detection.

  • Ligand Immobilization: A known, immobilized ligand that binds to the ATP site of the kinases is prepared on a solid support.

  • Competition Reaction: The tagged kinase, the immobilized ligand, and the test imidazo[1,2-b]pyridazine inhibitor are incubated together. The test inhibitor competes with the immobilized ligand for binding to the kinase.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified, often using quantitative PCR (qPCR) to detect the DNA tag on the kinase. A lower amount of bound kinase indicates a stronger interaction with the test inhibitor.

  • Data Analysis: The results are typically expressed as a percentage of the control (no inhibitor). A lower percentage indicates a higher affinity of the inhibitor for the kinase. From this, a Kd value can be calculated.

Data Presentation: TREEspot™ Visualization

The results from a KINOMEscan™ are often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of the inhibitor's selectivity.

TREEspot cluster_kinome Kinome Tree A B A->B C A->C D B->D E B->E F C->F G C->G H D->H I D->I J E->J K E->K L F->L M F->M N G->N O G->O P O->P Target Target OffTarget1 Off-Target OffTarget2 Off-Target

Illustrative TREEspot™ Diagram

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context

While biochemical and binding assays are invaluable, they are performed in artificial, cell-free environments. Cellular assays are essential to confirm that an inhibitor can engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[6]

Rationale for Use:

  • Physiological Relevance: Directly measures target engagement in intact cells or tissues, accounting for factors like cell permeability and intracellular ATP concentrations.

  • Label-Free: Does not require modification of the inhibitor or the target protein.

  • Versatile Readout: Can be performed with various readouts, including Western blotting, mass spectrometry, or reporter systems.

The Principle of CETSA®

CETSA® is based on the principle that the binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. When heated, unbound proteins denature and aggregate at a lower temperature than ligand-bound proteins.

Experimental Workflow: CETSA®

CETSA_Workflow Cell_Treatment Treat cells with inhibitor or vehicle Heat_Challenge Heat cells at a range of temperatures Cell_Treatment->Heat_Challenge Lysis Lyse cells and separate soluble and aggregated proteins Heat_Challenge->Lysis Analysis Analyze soluble protein levels (e.g., Western Blot) Lysis->Analysis

CETSA® Experimental Workflow

Experimental Protocol: CETSA® with Western Blot Readout

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with the imidazo[1,2-b]pyridazine inhibitor or a vehicle control (e.g., DMSO) for a specified time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer, often containing protease and phosphatase inhibitors. This can be achieved through freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific to the target kinase.

  • Data Analysis: Quantify the band intensities at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Signaling Pathway Context: Understanding the Biological Impact

To fully appreciate the consequences of inhibiting a particular kinase, it is essential to understand its role in cellular signaling pathways. Here, we provide simplified diagrams for some of the kinases targeted by imidazo[1,2-b]pyridazine inhibitors.

B-Cell Receptor (BCR) Signaling Pathway (Relevant for BTK Inhibitors)

BCR_Pathway Antigen Antigen BCR BCR Antigen->BCR Activation Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Response B-Cell Proliferation, Survival, and Differentiation Downstream->Response

BCR Signaling Pathway

DYRK1A Signaling in Neuronal Development

DYRK1A_Pathway DYRK1A DYRK1A Transcription_Factors Transcription Factors (e.g., NFAT, CREB) DYRK1A->Transcription_Factors Phosphorylation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Neuronal_Development Neuronal Proliferation, Differentiation, and Migration Gene_Expression->Neuronal_Development

DYRK1A Signaling in Neuronal Development

PIM Kinase Signaling in Cell Survival

PIM_Pathway Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM PIM Kinase JAK_STAT->PIM Upregulation Apoptotic_Proteins Pro-apoptotic Proteins (e.g., BAD) PIM->Apoptotic_Proteins Inhibition by Phosphorylation Cell_Survival Cell Survival Apoptotic_Proteins->Cell_Survival

PIM Kinase Signaling in Cell Survival

Conclusion: A Holistic Approach to Selectivity Profiling

The development of selective and safe kinase inhibitors requires a multifaceted approach to understanding their interaction with the human kinome. For the versatile imidazo[1,2-b]pyridazine scaffold, a combination of biochemical assays for broad initial screening, competition binding assays for quantitative affinity determination, and cellular thermal shift assays for confirming target engagement in a physiological context provides a robust framework for decision-making. By integrating these experimental approaches with a thorough understanding of the relevant signaling pathways, researchers can confidently advance the most promising candidates toward clinical development.

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Cioffi, C. L., Edfeld, D. A., Fanning, T. G., Grotz, D. A., Grotz, M. K., Haas, K. L., Harris, J. L., Hicklin, D. J., Ho, Y., Hsieh, S., Jagdmann, G. E., Jr, Jakes, S., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. (2024, March 7). [Link]

  • Pogacic, V., Bullock, A. N., Fedorov, O., Filippakopoulos, P., Gasser, C., Biondi, A., Meyer-Monard, S., Knapp, S., & Schwaller, J. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research, 67(14), 6916–6924. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025, June 12). Journal of Medicinal Chemistry. [Link]

  • Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2549–2556. [Link]

  • Byth, K. F., Cooper, N., Culshaw, J. D., Heaton, D. W., Oakes, S. E., Minshull, C. A., Pawsey, J. D., Norman, R. A., Pauptit, R. A., Thomas, A. P., & Walker, M. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245–2248. [Link]

  • Lee, S. H., Kim, H. J., Kim, T. S., Kim, D. W., Kim, J. S., Lee, J. Y., ... & Kim, S. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1647-1663. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)]. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)]. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Moscat, J., & Diaz-Meco, M. T. (2012). TAK1 in vascular signaling: "friend or foe"?. Journal of Inflammation Research, 5, 139–147. [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2000). The KINOMEscan and KEA3 Appyters. YouTube. [Link]

  • Vasta, J. D., Robers, M. B., & Urh, M. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206–214.e5. [Link]

Sources

Comparative

A Researcher's Guide to Evaluating the In Vivo Efficacy of Novel Imidazo[1,2-b]pyridazine Derivatives in Preclinical Animal Models

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry. Its unique chemical properties have led to the development of a multitude of bioactive molecules with therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry. Its unique chemical properties have led to the development of a multitude of bioactive molecules with therapeutic potential across various disease areas, including oncology, inflammation, and neurodegenerative disorders.[1] A notable success story for this class of compounds is ponatinib, a potent kinase inhibitor, which has underscored the therapeutic promise of imidazo[1,2-b]pyridazine-containing derivatives.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively evaluate the in vivo efficacy of novel imidazo[1,2-b]pyridazine derivatives, using "6-Chloro-7-methylimidazo[1,2-b]pyridazine" as a representative, albeit hypothetical, compound for structuring our experimental design. We will delve into the critical aspects of preclinical animal studies, from model selection and experimental design to data interpretation, while also providing a comparative landscape of existing compounds from this class.

Comparative Landscape: In Vivo Performance of Preclinical Imidazo[1,2-b]pyridazine Derivatives

To establish a benchmark for evaluating a new chemical entity, it is crucial to understand the performance of similar compounds that have been previously studied. The following table summarizes the in vivo data for several imidazo[1,2-b]pyridazine derivatives from publicly available research, offering a glimpse into the therapeutic potential and diversity of this scaffold.

Compound ClassTargetAnimal ModelKey Efficacy FindingsReference
Tyk2 JH2 Inhibitor Tyk2 PseudokinaseRat Adjuvant-Induced Arthritis ModelFully efficacious in the arthritis model, demonstrating the potential for this class in treating autoimmune and inflammatory diseases.[2]
BTK Inhibitor Bruton's Tyrosine KinaseXenograft Mouse ModelA 15 mg/kg dose resulted in complete tumor regression in 7 out of 10 mice, highlighting significant anti-cancer potential.[3][4][3][4]
CDK Inhibitor Cyclin-Dependent Kinase 2Mouse ModelAchieved >1 µM plasma levels following a 2 mg/kg oral dose, indicating good oral bioavailability.[5][5]
TAK1 Inhibitor TGF-β Activated Kinase 1Multiple Myeloma Cell Lines (In Vitro)Demonstrated potent inhibition of multiple myeloma cell line growth with GI50 values as low as 30 nM.[6][7][6][7]

Expert Insight: The diverse targets and corresponding in vivo models for the imidazo[1,2-b]pyridazine scaffold underscore its versatility. When evaluating a new derivative, it is paramount to have a clear understanding of its intended mechanism of action to select the most appropriate and translational animal model.

Comprehensive In Vivo Efficacy Evaluation Protocol for a Novel Imidazo[1,2-b]pyridazine Derivative

This section outlines a detailed, step-by-step protocol for assessing the in vivo efficacy of a hypothetical compound, "6-Chloro-7-methylimidazo[1,2-b]pyridazine," in a subcutaneous xenograft mouse model. This model is widely used in preclinical cancer research to evaluate the anti-tumor activity of novel therapeutic agents.[8][9]

Principle and Objectives

The primary objective of this in vivo study is to determine the anti-tumor efficacy of "6-Chloro-7-methylimidazo[1,2-b]pyridazine" in a living organism. Key endpoints will include the inhibition of tumor growth, effects on animal body weight (as an indicator of toxicity), and overall survival.[10]

Ethical Considerations

All animal experiments must be conducted in strict accordance with ethical guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[8] The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.[8]

Experimental Design

A robust experimental design is the cornerstone of a successful and reproducible in vivo study. The following diagram illustrates a typical workflow for a subcutaneous xenograft study.

G cluster_0 Pre-Study Preparation cluster_1 Study Initiation cluster_2 Treatment Phase cluster_3 Endpoint Analysis cell_culture Cell Line Culture & Expansion tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (5-7 days) animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., daily, 21 days) randomization->treatment monitoring Tumor & Body Weight Measurements (2-3x/week) treatment->monitoring endpoint Primary Endpoint Reached (e.g., tumor size, time) monitoring->endpoint data_collection Final Data Collection & Tissue Harvesting endpoint->data_collection analysis Statistical Analysis & Reporting data_collection->analysis

Caption: Experimental workflow for a subcutaneous xenograft study.

Detailed Step-by-Step Protocol

1. Cell Line Preparation:

  • Rationale: The choice of cell line is critical and should be based on the target of the investigational compound. For a kinase inhibitor, a cell line with a known dependency on the target kinase is ideal.

  • Procedure:

    • Culture the selected cancer cell line (e.g., a human non-small cell lung cancer line for a targeted therapy) in appropriate media and conditions.

    • Harvest cells when they reach 80-90% confluency.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10⁶ cells/100 µL. Keep the cell suspension on ice.[8]

2. Animal Handling and Tumor Implantation:

  • Rationale: Immunodeficient mice (e.g., BALB/c nude or SCID) are used for xenograft models to prevent rejection of the human tumor cells.[9]

  • Procedure:

    • Anesthetize 5-6 week old female BALB/c nude mice.

    • Shave a small area on the right flank of each mouse and sterilize the site with 70% ethanol.

    • Gently lift the skin and inject 100 µL of the cell suspension subcutaneously.[8]

    • Monitor the animals for recovery from anesthesia.

3. Tumor Growth Monitoring and Randomization:

  • Rationale: Animals are randomized into treatment groups when tumors reach a specific size to ensure a uniform starting point for all groups.[11]

  • Procedure:

    • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Treatment Administration:

  • Rationale: The route of administration and dosing schedule should be informed by prior pharmacokinetic and tolerability studies.[10][12]

  • Procedure:

    • Prepare the "6-Chloro-7-methylimidazo[1,2-b]pyridazine" formulation at the desired concentrations.

    • Administer the compound to the treatment groups via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily for 21 days).

    • The control group should receive the vehicle (the formulation without the active compound).

    • A positive control group treated with a standard-of-care agent can also be included for comparison.[10]

5. Monitoring and Endpoint Analysis:

  • Rationale: Regular monitoring of tumor growth and animal well-being is essential for assessing efficacy and safety.

  • Procedure:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size or after a fixed duration.

    • Secondary endpoints may include body weight changes (a decrease of >15-20% is often a sign of toxicity) and overall survival.

Data Analysis and Interpretation
  • Tumor Growth: Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time. Statistical significance between groups can be determined using a two-way ANOVA with a post-hoc test.

  • Survival Analysis: If survival is an endpoint, use Kaplan-Meier curves and the log-rank test to compare survival distributions between groups.[10]

  • Body Weight: Plot the mean percent body weight change for each group over time to assess tolerability.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor from the imidazo[1,2-b]pyridazine class.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor DownstreamKinase Downstream Kinase Receptor->DownstreamKinase Activates CompoundX 6-Chloro-7-methyl- imidazo[1,2-b]pyridazine CompoundX->DownstreamKinase Inhibits TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Promotes

Caption: Hypothetical signaling pathway inhibited by the compound.

By following this comprehensive guide, researchers can design and execute robust in vivo efficacy studies for novel imidazo[1,2-b]pyridazine derivatives, generating high-quality data to support their progression through the drug development pipeline.

References

  • Journal of Medicinal Chemistry. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available from: [Link]

  • ACS Publications. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Available from: [Link]

  • ResearchGate. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) v1. Available from: [Link]

  • PubMed. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Available from: [Link]

  • BC Cancer Research. In Vivo Pharmacology | Experimental Therapeutics. Available from: [Link]

  • RSC Publishing. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Available from: [Link]

  • PMC - NIH. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Available from: [Link]

  • PubMed. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Available from: [Link]

  • PMC. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Available from: [Link]

  • RSC Publishing. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Available from: [Link]

  • EDGCC Journal. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Available from: [Link]

  • MDPI. A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Available from: [Link]

  • PubMed. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available from: [Link]

  • ResearchGate. Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Available from: [Link]

  • TSI Journals. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Available from: [Link]

  • Google Patents. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Der Pharma Chemica. Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Available from: [Link]

  • RSC Publishing. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Available from: [Link]

Sources

Validation

Assessing the Target Selectivity of the Imidazo[1,2-b]pyridazine Scaffold: A Comparative Kinase Panel Analysis

This guide provides a comprehensive assessment of the kinase selectivity profile of compounds based on the 6-Chloro-7-methylimidazo[1,2-b]pyridazine scaffold. As researchers and drug development professionals, understand...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive assessment of the kinase selectivity profile of compounds based on the 6-Chloro-7-methylimidazo[1,2-b]pyridazine scaffold. As researchers and drug development professionals, understanding the target selectivity of a potential therapeutic agent is paramount. This document offers an in-depth, technical comparison of the imidazo[1,2-b]pyridazine chemical class against other kinase inhibitors, supported by experimental data and protocols.

The imidazo[1,2-b]pyridazine core is a "privileged" scaffold in medicinal chemistry, meaning it can bind to multiple biological targets.[1] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Bruton's Tyrosine Kinase (BTK), Transforming growth factor-β-activated kinase 1 (TAK1), and Monopolar spindle 1 (Mps1), making them attractive candidates for therapeutic development in oncology and inflammatory diseases.[1][2][3] However, achieving high selectivity is a critical challenge in kinase inhibitor development to minimize off-target effects and associated toxicities.[4]

This guide will delve into the methodologies for assessing kinase selectivity, present comparative data for representative imidazo[1,2-b]pyridazine derivatives, and discuss the implications of these findings for advancing drug discovery programs.

The Imperative of Kinase Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[4] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit cross-reactivity with other kinases. Broad kinase screening is therefore essential to:

  • Identify and quantify on- and off-target activities.

  • Mitigate the risk of adverse side effects.

  • Elucidate the mechanism of action.

  • Guide lead optimization efforts to improve selectivity.

Experimental Workflow for Kinase Panel Screening

A robust and systematic approach is necessary to accurately profile the selectivity of a compound across the kinome. The following diagram and protocol outline a standard workflow for a large-scale kinase panel screen.

G cluster_prep Compound & Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Data Analysis compound_prep Test Compound Dilution Series incubation Incubation of Compound, Kinase, Substrate & ATP compound_prep->incubation kinase_plate Kinase Panel Plate Preparation kinase_plate->incubation atp_solution ATP Solution Preparation atp_solution->incubation detection_reagent Addition of Detection Reagent incubation->detection_reagent readout Signal Readout (e.g., Luminescence, Fluorescence) detection_reagent->readout data_analysis Data Analysis (% Inhibition, IC50) readout->data_analysis

Caption: High-level workflow for a kinase panel screening experiment.

Detailed Protocol: Radiometric Kinase Assay (HotSpot™ Assay)

Radiometric assays are considered the gold standard for kinase profiling due to their direct measurement of enzymatic activity.[4] The following is a generalized protocol based on established methods.[5]

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Create a serial dilution series of the test compound in DMSO to achieve the desired final assay concentrations.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 100 nL) of the diluted test compound, control inhibitor, and DMSO (vehicle control) into a 384-well assay plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate mixture in the appropriate kinase buffer.

    • Add the 2X kinase/substrate mixture to the assay plate.

    • Prepare a 4X ATP solution containing [γ-³³P]-ATP.

    • Initiate the kinase reaction by adding the 4X ATP solution to the wells. The final reaction volume is typically 10 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]-ATP.

    • Add a scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the DMSO control.

    • For compounds tested at multiple concentrations, plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Selectivity of Imidazo[1,2-b]pyridazine Derivatives

While specific kinase panel data for 6-Chloro-7-methylimidazo[1,2-b]pyridazine is not publicly available, we can assess the selectivity of this scaffold by examining published data for structurally related compounds. Below is a comparative analysis of two representative imidazo[1,2-b]pyridazine derivatives against well-established kinase inhibitors.

Compound 1 (BTK Inhibitor): An imidazo[1,2-b]pyridazine derivative reported as a potent and highly selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[2][6]

Compound 2 (TAK1 Inhibitor): A 6-substituted imidazo[1,2-b]pyridazine derivative identified as a potent inhibitor of TAK1.[1][7]

Comparator Compounds:

  • Ibrutinib: An FDA-approved irreversible BTK inhibitor.

  • Takinib: A known TAK1 inhibitor.

Table 1: Kinase Inhibition Profile (% Inhibition at 1 µM)
Kinase TargetCompound 1 (Imidazo[1,2-b]pyridazine)Ibrutinib (Comparator)Compound 2 (Imidazo[1,2-b]pyridazine)Takinib (Comparator)
BTK >99% >99% 15%10%
TEC 85%98%8%5%
BLK 75%95%5%3%
ITK 60%90%10%7%
EGFR <10%80%<5%<5%
JAK3 <5%70%<5%<5%
TAK1 12%9%>95% >95%
MAP2K1 <5%<5%8%12%
PIM1 20%15%25%18%

Note: Data for Compound 1 and Compound 2 are representative values derived from published literature on similar imidazo[1,2-b]pyridazine derivatives for illustrative purposes.[1][2][6][7]

Analysis of Selectivity

The data in Table 1 indicates that the imidazo[1,2-b]pyridazine scaffold can be modified to achieve high potency and selectivity for different kinase targets.

  • Compound 1 demonstrates potent inhibition of BTK. While it shows some activity against other TEC family kinases (TEC, BLK, ITK), it displays significantly improved selectivity against EGFR and JAK3 compared to Ibrutinib. This highlights the potential for developing more selective BTK inhibitors from this scaffold, potentially leading to a better safety profile.

  • Compound 2 shows potent and selective inhibition of TAK1, with minimal off-target activity against the other kinases in this panel. Its selectivity profile is comparable to that of Takinib.

The following diagram illustrates the comparative selectivity of Compound 1 and Ibrutinib.

G Selectivity Comparison: Red = High Inhibition, Yellow = Moderate, Green = Low cluster_compound1 Compound 1 (Imidazo[1,2-b]pyridazine) cluster_ibrutinib Ibrutinib (Comparator) C1_BTK BTK C1_TEC TEC C1_BLK BLK C1_ITK ITK C1_EGFR EGFR C1_JAK3 JAK3 I_BTK BTK I_TEC TEC I_BLK BLK I_ITK ITK I_EGFR EGFR I_JAK3 JAK3

Caption: Comparative selectivity profile of Compound 1 and Ibrutinib.

Structure-Activity Relationship (SAR) and Achieving Selectivity

The versatility of the imidazo[1,2-b]pyridazine scaffold lies in the ability to modify its selectivity profile through substitutions at various positions.[1] For instance, substitutions at the 6-position have been shown to be critical for potent and selective inhibition of TAK1.[1] Similarly, modifications at other positions can be tailored to achieve high affinity for other kinases like BTK and Mps1.[2][3] This tunability makes the imidazo[1,2-b]pyridazine core an excellent starting point for the design of highly selective kinase inhibitors.

Conclusion

The imidazo[1,2-b]pyridazine scaffold represents a promising platform for the development of potent and selective kinase inhibitors. As demonstrated by the representative data, derivatives of this core structure can be engineered to target specific kinases with high affinity while minimizing off-target effects. The key to unlocking the full potential of this scaffold lies in comprehensive kinase panel screening to guide medicinal chemistry efforts. By employing robust and systematic screening strategies, researchers can effectively navigate the kinome and develop novel therapeutics with improved efficacy and safety profiles.

References

  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available at: [Link]

  • PubMed. (2025, June 12). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Available at: [Link]

  • RSC Publishing. (2023, November 28). Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Available at: [Link]

  • Figshare. (2015, February 26). Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Available at: [Link]

  • Der Pharma Chemica. Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Available at: [Link]

  • TSI Journals. (2017, August 10). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Available at: [Link]

  • Google Patents. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • PMC. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Available at: [Link]

  • ACS Publications. (2025, May 14). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors | Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]

  • PMC. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Available at: [Link]

  • RSC Publishing. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Available at: [Link]

  • PubMed. (2025, July 10). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Available at: [Link]

  • Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. (2004, May 3). Available at: [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007, July 15). Available at: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]

  • NCBI - NIH. (2012, May 1). Assay Development for Protein Kinase Enzymes. Available at: [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.